Product packaging for Glasdegib Maleate(Cat. No.:CAS No. 2030410-25-2)

Glasdegib Maleate

Cat. No.: B607648
CAS No.: 2030410-25-2
M. Wt: 490.5 g/mol
InChI Key: VJCVKWFBWAVYOC-UIXXXISESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glasdegib maleate is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, acting through potent and selective targeting of the Smoothened (SMO) receptor . By binding to SMO, it disrupts the downstream signaling cascade, preventing the activation of GLI transcription factors and the expression of genes involved in cellular proliferation and survival . This mechanism is of significant research interest, particularly in oncology, as aberrant Hedgehog pathway activity is implicated in the pathogenesis and persistence of various cancers, including acute myeloid leukemia (AML) . In preclinical models, glasdegib has demonstrated a reduction in leukemic stem cell burden and downregulation of pathway biomarkers . Its research value is highlighted by clinical studies investigating its combination with other agents, such as low-dose cytarabine, which have shown enhanced anti-leukemic effects, providing a valuable tool for studying combination therapies and resistance mechanisms . This compound, with the CAS Number 2030410-25-2, offers researchers a critical compound for exploring targeted cancer treatment strategies, leukemia stem cell biology, and the role of the Hh pathway in hematologic malignancies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N6O5 B607648 Glasdegib Maleate CAS No. 2030410-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCVKWFBWAVYOC-UIXXXISESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027747
Record name Glasdegib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2030410-25-2
Record name Glasdegib maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glasdegib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLASDEGIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Glasdegib (PF-04449913): A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib (PF-04449913) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, which has been approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations. The aberrant activation of the Hh pathway is a known driver in the pathogenesis and therapeutic resistance of various malignancies, including hematologic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Glasdegib, with a focus on the quantitative data and experimental methodologies that have defined its preclinical and clinical profile.

Discovery and Medicinal Chemistry

The development of Glasdegib originated from a lead discovery program focused on identifying potent and selective inhibitors of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[1][2] The initial focus was on the benzimidazole class of compounds, which demonstrated promising inhibitory activity but possessed suboptimal physicochemical and pharmacokinetic properties, such as high lipophilicity.[1][2]

A systematic medicinal chemistry effort was undertaken to address these liabilities. This led to the identification of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, designated as PF-04449913 (Glasdegib).[3] The key structural modifications, including the introduction of a p-cyano urea moiety, resulted in a compound with improved aqueous solubility, metabolic stability, and oral bioavailability, while retaining potent SMO inhibitory activity.[1][2] The synthesis of Glasdegib has been described in the literature, with methods developed for both laboratory and large-scale production.[4][5]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development but is largely quiescent in adult tissues.[6][7] In certain cancers, including AML, aberrant reactivation of this pathway is implicated in the survival and expansion of leukemic stem cells (LSCs).[7][8]

The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce a signal that culminates in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Glasdegib is a potent and selective inhibitor of SMO.[1][6] By binding directly to the SMO receptor, Glasdegib prevents the downstream activation of GLI transcription factors, thereby blocking Hh pathway signaling.[1][8] This inhibition has been shown to reduce the burden of LSCs and sensitize leukemic cells to chemotherapy.[6][7][9]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLI_rep_off GLI-R (Repressor) GLI_off->GLI_rep_off Target_Genes_off Target Gene Expression Off GLI_rep_off->Target_Genes_off Represses Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI SUFU_on->GLI_on Releases GLI_act_on GLI-A (Activator) GLI_on->GLI_act_on Target_Genes_on Target Gene Expression On (Proliferation, Survival) GLI_act_on->Target_Genes_on Activates Glasdegib Glasdegib (PF-04449913) Glasdegib->SMO_on Inhibits experimental_workflow start Start: Prepare Reagents reagents SMO Membranes 3H-Cyclopamine (Radioligand) Glasdegib (Test Compound) start->reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions reagents->plate_setup incubation Incubate at RT (e.g., 2.5 hours) to reach equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from unbound) incubation->filtration washing Wash Filters (3x with cold buffer) filtration->washing counting Scintillation Counting (Measures radioactivity) washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

References

An In-depth Technical Guide to the Molecular Structure and Formulation of Glasdegib Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glasdegib Maleate, a targeted therapy approved for the treatment of newly-diagnosed acute myeloid leukemia (AML).[1][2] Glasdegib is a potent, orally administered small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[3][4][5] This document details its molecular characteristics, formulation, mechanism of action, and key experimental methodologies used in its characterization.

Molecular Structure and Physicochemical Properties

Glasdegib, also known as PF-04449913, is a benzimidazole derivative.[3][4] It is formulated as a monomaleate salt to enhance its properties for pharmaceutical development.[6][7] The monomaleate salt was selected for its favorable chemical stability, particularly in minimizing the formation of the (2S,4R)-epimer under stress conditions.[6]

The chemical name for this compound is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate.[8]

Table 1: Physicochemical Properties of Glasdegib and its Maleate Salt

PropertyValueReference
Glasdegib (Free Base)
Chemical FormulaC₂₁H₂₂N₆O[3]
Average Molecular Weight374.448 Da[3]
pKa Values1.7 (benzimidazole nitrogen), 6.1 (methylpiperidine nitrogen)[6][8]
This compound
Chemical FormulaC₂₅H₂₆N₆O₅[8]
Molecular Weight490.51 Da[8]
AppearanceWhite to pale colored powder[8]
Aqueous Solubility1.7 mg/mL[6][8]
Crystal System (Monomaleate)Monoclinic[6]
Space Group (Monomaleate)P2₁[6]

Formulation of this compound (Daurismo™)

Glasdegib is marketed under the brand name Daurismo™ and is supplied as film-coated tablets for oral administration.[8][9] The recommended dosage is typically 100 mg taken orally once daily.[9][10]

Table 2: Composition of Daurismo™ Film-Coated Tablets

ComponentFunction25 mg Tablet100 mg TabletReference(s)
Active Ingredient
GlasdegibHedgehog Inhibitor25 mg100 mg[8][11]
(equivalent to this compound)(32.8 mg)(131.1 mg)[8]
Inactive Ingredients (Tablet Core)
Microcrystalline CelluloseFiller/Binder[8][11]
Dibasic Calcium Phosphate AnhydrousFiller/Binder[8][11]
Sodium Starch GlycolateDisintegrant[8][11]
Magnesium StearateLubricant[8][11]
Inactive Ingredients (Film Coating)
Opadry II® Beige/YellowFilm Coating System[8]
- HypromelloseFilm former[8][11]
- Titanium DioxideOpacifier/Colorant[8][11]
- Lactose MonohydrateFiller[11]
- MacrogolPlasticizer[8][11]
- TriacetinPlasticizer[8]
- Iron Oxide YellowColorant[8][11]
- Iron Oxide RedColorant[8][11]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely silenced in adult tissues.[2][10] However, aberrant reactivation of this pathway has been implicated in the survival and proliferation of cancer stem cells in various malignancies, including AML.[1][2][12]

Glasdegib functions by selectively binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hh signaling cascade.[3][4][9] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors.[10][13] By inhibiting SMO, Glasdegib prevents the activation of GLI proteins, thereby suppressing the transcription of genes that promote cell proliferation and survival.[10][13]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits GLI_active Active GLI SUFU_GLI->GLI_active Releases Target_Genes Target Gene Transcription GLI_active->Target_Genes Activates Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Experimental Protocols

The characterization and analysis of this compound involve a range of sophisticated analytical techniques. Below are representative methodologies cited in the literature.

The synthesis of this compound can be achieved by reacting Glasdegib free base with maleic acid in a suitable solvent system, such as aqueous isopropanol, followed by crystallization.[14]

Protocol for Characterization of Monomaleate vs. Dimaleate Forms: A study comparing Glasdegib monomaleate and a novel dimaleate form utilized a multi-technique approach for full characterization.[6][7]

  • X-ray Single-Crystal and Powder Diffraction (XRD):

    • Objective: To determine the crystal structure and confirm the solid-state form.

    • Methodology: Suitable crystals are obtained and analyzed using a diffractometer. For single-crystal XRD, crystallographic data including space group, unit cell dimensions, and atomic positions are determined.[6] Powder X-ray diffraction (PXRD) is used to analyze the bulk material for polymorphism and purity.[7]

  • Solid-State Nuclear Magnetic Resonance (ssNMR):

    • Objective: To determine the ionization state of the Glasdegib molecule and the maleate counter-ion.

    • Methodology: ¹⁵N ssNMR experiments are conducted to probe the nitrogen environments within the molecule, which are sensitive to protonation states.[6]

  • Thermal Analysis (DSC and TGA):

    • Objective: To evaluate thermal properties such as melting point and decomposition temperature.

    • Methodology: Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or desolvation.[7]

  • Vibrational Spectroscopy (FTIR and Raman):

    • Objective: To identify functional groups and confirm the molecular structure through its vibrational modes.

    • Methodology: Fourier-Transform Infrared (FTIR) and Raman spectra are collected. Specific bands corresponding to N-H, O-H, C=O, and C-H stretching vibrations are analyzed to characterize the salt form.[6]

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the robust quantification of Glasdegib in human plasma.[15]

Protocol Outline:

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL plasma sample, add 500 µL of an internal standard solution.

    • Add 500 µL of acetonitrile to precipitate plasma proteins.[15]

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (LC):

    • Column: Symmetric C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[15]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid (e.g., 30:70 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: Standardized volume of the prepared sample supernatant.

  • Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[15]

    • Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Glasdegib and its internal standard, ensuring high selectivity and sensitivity.

Bioanalytical_Workflow Start Start Plasma Human Plasma Sample (200 µL) Start->Plasma Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS Inject into LC-MS/MS System Supernatant->LC_MS Analysis Data Acquisition & Quantification LC_MS->Analysis End End Analysis->End

Caption: Workflow for the bioanalysis of Glasdegib in human plasma.

To ensure product quality, stability studies are critical. A comparative stress stability study was conducted on Glasdegib monomaleate and dimaleate forms.[6][7][16]

Protocol for Stress Stability Testing:

  • Storage Conditions: Samples are stored in an open dish at accelerated conditions, for example, 40°C and 75% relative humidity (RH).[6][16]

  • Time Points: Samples are analyzed at initial (t=0) and subsequent time points (e.g., 1, 2, and 3 months).[7][16]

  • Analytical Methods:

    • Purity: An ultra-high-performance liquid chromatography (UHPLC) method with UV detection is used to determine the purity and quantify any degradation products.[7]

    • Chiral Purity: A chiral HPLC method is used to assess the formation of stereoisomers, such as the (2S,4R)-epimer.[7]

    • Solid Form: PXRD is used to check if any changes in the crystal form have occurred during storage.[7][16]

Table 3: Representative Stability Data for Glasdegib Salts at 40°C / 75% RH

Form TypeTime PointChiral Purity (Area %)Purity (Area %)Reference
Glasdegib Monomaleate t = 0100.0099.86[7]
t = 3 months99.9699.72[7]
Glasdegib Dimaleate t = 0100.0099.98[7]
t = 3 months100.0099.90[7]

The data indicates that both salt forms exhibit high stability under stress conditions, with the dimaleate form showing slightly better chemical and physical stability.[6]

References

Glasdegib: A Comprehensive Technical Review of its Role as a Smoothened (SMO) Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib (PF-04449913) is a potent, orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), by promoting the survival and proliferation of cancer stem cells.[2] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[3] This technical guide provides an in-depth overview of Glasdegib's mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane protein Patched (PTCH) tonically inhibits the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[5] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the glioma-associated oncogene (GLI) family of transcription factors into their repressor forms (GLI-R).[5] These repressors translocate to the nucleus and suppress the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then accumulates in the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins into their full-length activator forms (GLI-A).[6] These activators translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[6] Aberrant activation of this pathway, often through mutations in PTCH or SMO, or overexpression of Hh ligands, can lead to uncontrolled cell growth and tumorigenesis.[4]

Glasdegib's Mechanism of Action: A Targeted SMO Inhibitor

Glasdegib exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor.[7] This action mimics the inhibitory effect of PTCH, effectively shutting down the Hh signaling pathway even in the presence of activating ligands or upstream mutations.[6] By preventing the translocation of SMO to the primary cilium, Glasdegib ensures the continued proteolytic processing of GLI proteins into their repressor forms, thereby downregulating the expression of pro-oncogenic target genes.[8] Preclinical studies have demonstrated that Glasdegib's inhibition of SMO leads to a reduction in the expression of key intracellular leukemia stem cell regulators, such as GLI2, and enhances cell cycle transit.[8]

Quantitative Pharmacological Profile of Glasdegib

The following tables summarize the key quantitative data for Glasdegib, providing a comparative overview of its pharmacological properties.

Table 1: Binding Affinity and Potency of Glasdegib

ParameterValueReference
IC50 (SMO Inhibition) 5 nM[9]

Table 2: Pharmacokinetic Properties of Glasdegib

ParameterValueConditionReference
Bioavailability 77.12%100 mg, fasted state (healthy volunteers)[10]
Cmax 1,252 ng/mL100 mg daily with LDAC (AML patients)[10]
Tmax 1.7 hours (median)100 mg daily with LDAC (AML patients)[10]
Steady-State Concentration 718 ng/mL100 mg daily with LDAC (AML patients)[10]
Elimination Half-life 23.9 hours (median)400 mg daily (myeloid malignancies)[10]

Preclinical and Clinical Efficacy

In Vitro and In Vivo Preclinical Studies

Preclinical investigations have shown that Glasdegib can reduce tumor burden and sensitize quiescent malignant stem cells to chemotherapy.[11] In patient-derived xenograft (PDX) models of AML, Glasdegib demonstrated an ability to decrease chemoresistance mediated by the bone marrow microenvironment.[11] Furthermore, ex vivo studies have indicated a synergistic potential when combining Glasdegib with hypomethylating agents like azacitidine, as these agents may restore GLI3 signaling, sensitizing AML cells to Glasdegib.[11]

Clinical Trials in Acute Myeloid Leukemia (AML)

The approval of Glasdegib was primarily based on the results of the Phase II BRIGHT 1003 clinical trial.[12] This study evaluated the efficacy and safety of Glasdegib in combination with low-dose cytarabine (LDAC) compared to LDAC alone in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[12]

Table 3: Key Efficacy Results from the BRIGHT 1003 Trial

EndpointGlasdegib + LDACLDAC AloneHazard Ratio (95% CI)p-valueReference
Median Overall Survival 8.3 months4.3 months0.46 (0.30–0.71)0.0002 (one-sided)[12]
Complete Response Rate 18.2%2.6%--[12]

However, the subsequent Phase 3 BRIGHT AML 1019 trial, which assessed Glasdegib in combination with either intensive (cytarabine and daunorubicin) or non-intensive (azacitidine) chemotherapy, did not meet its primary endpoint of significantly improving overall survival.[12]

Detailed Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.

Materials:

  • Gli Luciferase Reporter NIH3T3 cell line (stably expressing a Gli-responsive firefly luciferase reporter)[13]

  • Thaw Medium 5[13]

  • Assay Medium 5A[13]

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)

  • Glasdegib or other SMO inhibitors

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed 25,000 cells per well in a 96-well plate with 100 µL of Thaw Medium 5. Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until cells are confluent.[13]

  • Inhibitor Treatment: Prepare serial dilutions of Glasdegib in Assay Medium 5A. Carefully remove the medium from the cells and add 50 µL of the diluted inhibitor to the respective wells. For control wells, add 50 µL of Assay Medium 5A with the vehicle (e.g., DMSO).[13]

  • Pathway Activation: Add 50 µL of Shh-conditioned medium or SMO agonist (at a predetermined optimal concentration) to all wells except the unstimulated control. To the unstimulated control wells, add 50 µL of Assay Medium 5A.[13]

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[13]

  • Luciferase Measurement: Add 100 µL of the luciferase assay reagent to each well. Gently rock the plate at room temperature for approximately 15 minutes.[13]

  • Data Acquisition: Measure the luminescence using a luminometer. The inhibition of luciferase activity in the presence of Glasdegib indicates its inhibitory effect on the Hedgehog pathway.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (Glasdegib) for the SMO receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the SMO receptor

  • Radiolabeled SMO ligand (e.g., [3H]-cyclopamine)

  • Unlabeled Glasdegib

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[14]

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% PEI)[14]

  • FilterMate™ harvester or similar vacuum filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of cell membrane preparation (3-20 µg protein)[14]

    • 50 µL of varying concentrations of unlabeled Glasdegib

    • 50 µL of a fixed concentration of the radiolabeled SMO ligand[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[14]

  • Drying: Dry the filters for 30 minutes at 50°C.[14]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of Glasdegib (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of Glasdegib in a patient-derived xenograft (PDX) model of AML.

Materials:

  • Immunodeficient mice (e.g., NSG mice)[16]

  • Primary AML patient cells

  • Glasdegib formulated for oral administration

  • Chemotherapeutic agent (e.g., cytarabine)

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometry reagents for assessing human CD45+ cell engraftment in peripheral blood and bone marrow

Protocol:

  • Cell Implantation: Inject primary AML patient cells intravenously or subcutaneously into immunodeficient mice.[1]

  • Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[1]

  • Treatment Initiation: Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), randomize the mice into treatment groups (e.g., vehicle control, Glasdegib alone, chemotherapy alone, Glasdegib + chemotherapy).

  • Drug Administration: Administer Glasdegib orally at the desired dose and schedule. Administer the chemotherapeutic agent according to its established protocol.

  • Efficacy Assessment: Monitor tumor growth (for subcutaneous models) using calipers. At the end of the study, collect peripheral blood and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry. Overall survival can also be a primary endpoint.

  • Data Analysis: Compare the tumor burden and survival rates between the different treatment groups to determine the efficacy of Glasdegib as a single agent and in combination with chemotherapy.

Visualizations

Hedgehog Signaling Pathway and Glasdegib's Point of Intervention

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_intervention Glasdegib Intervention PTCH PTCH SMO_inactive SMO (inactive) PTCH->SMO_inactive Inhibits SUFU_GLI_complex SUFU-GLI Complex SMO_active SMO (active) GLI_Repressor GLI Repressor SUFU_GLI_complex->GLI_Repressor Proteolytic Processing Target_Genes_off Target Gene Transcription OFF GLI_Repressor->Target_Genes_off Represses GLI_Activator GLI Activator Target_Genes_on Target Gene Transcription ON Hedgehog_Ligand Hedgehog Ligand PTCH_bound PTCH Hedgehog_Ligand->PTCH_bound PTCH_bound->SMO_active Inhibition Relieved SUFU SUFU SMO_active->SUFU Inhibits Glasdegib Glasdegib SUFU->GLI_Activator Release GLI_Activator->Target_Genes_on Activates SMO_inhibited SMO (inhibited) Glasdegib->SMO_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway and Glasdegib's mechanism.

Experimental Workflow for Characterizing a SMO Inhibitor

SMO_Inhibitor_Workflow Start Compound Screening Binding_Assay SMO Binding Assay (Radioligand/Fluorescent) Start->Binding_Assay Determine Ki/Kd Reporter_Assay GLI-Luciferase Reporter Assay Binding_Assay->Reporter_Assay Confirm Pathway Inhibition Cell_Viability In Vitro Cell Viability (AML Cell Lines) Reporter_Assay->Cell_Viability Assess Cytotoxicity/Potency In_Vivo_Xenograft In Vivo Efficacy (AML Xenograft Model) Cell_Viability->In_Vivo_Xenograft Evaluate In Vivo Efficacy Pharmacokinetics Pharmacokinetic Studies In_Vivo_Xenograft->Pharmacokinetics Determine ADME Properties Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials Human Safety and Efficacy

Caption: Workflow for SMO inhibitor characterization.

Conclusion

Glasdegib represents a significant advancement in the targeted therapy of AML, particularly for patient populations with limited treatment options. Its well-defined mechanism of action as a SMO inhibitor provides a strong rationale for its use in malignancies driven by aberrant Hedgehog signaling. While its efficacy in combination with intensive chemotherapy remains to be established, its role in combination with low-intensity therapies for specific patient populations is a valuable addition to the therapeutic armamentarium. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of Glasdegib and other Hedgehog pathway inhibitors.

References

A Comparative Physicochemical Analysis of Glasdegib Monomaleate and Dimaleate Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a critical therapeutic agent for acute myeloid leukemia. While the commercially available formulation utilizes the monomaleate salt, recent research has explored a dimaleate form, revealing distinct physicochemical characteristics. This technical guide provides an in-depth comparison of Glasdegib monomaleate and Glasdegib dimaleate, focusing on solubility, thermal properties, crystal structure, and stability. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two salt forms.

Comparative Physicochemical Properties

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's processability, stability, and bioavailability. Glasdegib is commercially formulated as a monomaleate salt.[1] A newly synthesized dimaleate salt form has been characterized and compared to the monomaleate analogue, revealing significant differences in their physicochemical profiles.[1][2][3]

Solubility and Dissolution

A key differentiator between the two salt forms is their aqueous solubility. Glasdegib monomaleate is described as a moderately soluble drug.[2] The dimaleate form, however, exhibits different solubility characteristics across various pH levels.

Table 1: Comparative Solubility of Glasdegib Salts

Salt Form pH Solubility (mg/mL)
Glasdegib Monomaleate Aqueous 1.7[1][2]
Glasdegib Dimaleate 1.2 > 20
Glasdegib Dimaleate 4.0 0.8
Glasdegib Dimaleate 5.5 < 0.1

| Glasdegib Dimaleate | 7.0 | < 0.1 |

Data sourced from Peklar et al., 2022.[1]

The dimaleate salt shows significantly higher solubility in highly acidic conditions (pH 1.2) compared to the monomaleate's general aqueous solubility, but its solubility dramatically decreases as the pH increases.

Thermal Analysis

Thermal analysis provides insights into the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to characterize the thermal behavior of both salt forms.[1]

The DSC thermogram for Glasdegib monomaleate showed two endothermic transitions, with the first at a peak of 124.8 °C associated with desolvation, followed by melting.[1] In contrast, the Glasdegib dimaleate DSC curve indicates greater thermal stability, with a single endothermic peak at a higher temperature of 169.3 °C.[1] TGA data complements this, showing mass loss for the dimaleate form beginning at temperatures above 110 °C.[1]

Table 2: Thermal Analysis Data for Glasdegib Salts

Salt Form Technique Onset Temperature (°C) Peak Temperature (°C) Observations
Glasdegib Monomaleate DSC 118.5 124.8 First transition, likely desolvation.[1]
Glasdegib Dimaleate DSC 165.9 169.3 Indicates good thermal stability.[1]
Glasdegib Monomaleate TGA > 100 - 2.3% mass loss associated with the first DSC peak.[1]

| Glasdegib Dimaleate | TGA | > 110 | - | Mass loss starts.[1] |

Data sourced from Peklar et al., 2022.[1]

Crystal Structure

Single-crystal X-ray diffraction revealed fundamental structural differences between the two salts. Glasdegib monomaleate crystallizes in the monoclinic space group P2₁, with one protonated Glasdegib molecule and one maleate monoanion in the asymmetric unit.[1] The dimaleate form, surprisingly, exists as a double-salt, crystallizing in the same P2₁ space group but with an asymmetric unit containing one double-protonated Glasdegib molecule and two maleate monoanions.[1]

Table 3: Crystallographic Data for Glasdegib Salts

Parameter Glasdegib Monomaleate Glasdegib Dimaleate
Crystal System Monoclinic Monoclinic
Space Group P2₁ P2₁

| Asymmetric Unit | 1 protonated Glasdegib, 1 maleate monoanion | 1 double-protonated Glasdegib, 2 maleate monoanions |

Data sourced from Peklar et al., 2022.[1]

Chemical Stability

The monomaleate salt was previously selected for development due to its favorable chemical stability, particularly its low formation of the (2S,4R)-epimer under stress conditions (50°C and 75% relative humidity over 6 weeks).[2] Stress stability testing was conducted on both forms at 40°C and 75% relative humidity for three months to compare them directly.[1][4]

Table 4: Stress Stability Comparison (40°C / 75% RH)

Salt Form Purity after 3 months (%) Chiral Purity after 3 months (%)
Glasdegib Monomaleate 99.81 99.91

| Glasdegib Dimaleate | 99.70 | 99.87 |

Data sourced from Peklar et al., 2022.[1]

Both salts demonstrated high stability under these conditions, with the monomaleate form showing slightly higher purity and chiral purity after three months.

Experimental and Logical Workflows

The characterization and comparison of these two salt forms follow a logical progression from synthesis to detailed analysis.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis start Glasdegib Monomaleate (Starting Material) dissolve Dissolve in DCM/Methanol start->dissolve solubility Solubility & Dissolution (pH 1.2, 4.0, 5.5, 7.0) start->solubility Compared Against thermal Thermal Analysis (DSC & TGA) start->thermal Compared Against structure Structural Analysis (Single-Crystal XRD, ssNMR) start->structure Compared Against stability Stress Stability (40°C / 75% RH) start->stability Compared Against maleic_acid Maleic Acid maleic_acid->dissolve crystallize Antisolvent Crystallization (DCM) dissolve->crystallize isolate Isolate & Dry crystallize->isolate dimaleate Glasdegib Dimaleate isolate->dimaleate dimaleate->solubility dimaleate->thermal dimaleate->structure dimaleate->stability compare Compare Properties: - Solubility Profile - Thermal Stability - Crystal Packing - Chemical Purity solubility->compare thermal->compare structure->compare stability->compare

Caption: Experimental workflow for the synthesis and comparative analysis of Glasdegib salts.

Experimental Methodologies

The following protocols are based on the methods described by Peklar et al., 2022.[1]

Synthesis of Glasdegib Dimaleate

Glasdegib monomaleate (100 mg) and maleic acid (31 mg) were dissolved in a heated (40°C) mixture of dichloromethane (1.9 mL) and methanol (0.1 mL) with sonication. The resulting clear solution was filtered. While stirring, dichloromethane (12 mL) was added as an antisolvent. The mixture was stirred for approximately 18 hours at room temperature, and the resulting white solid was filtered and dried to yield Glasdegib dimaleate.[1]

Solubility and Dissolution Measurement

Experiments were conducted at 37°C in a reactor system with magnetic stirring (300 rpm). An excess amount of the Glasdegib salt was added to various buffer solutions (pH 1.2, 4.0, 5.5, and 7.0). Samples were taken at multiple time points, filtered, and the concentration of Glasdegib was determined using ultra-high-performance liquid chromatography (UHPLC) with UV detection.[1]

Stress Stability Testing

Samples of both the monomaleate and dimaleate salts were stored in an open dish at 40°C and 75% relative humidity for three months. Analyses for chemical purity (UHPLC) and chiral purity (chiral HPLC) were performed at the start and after one, two, and three months.[1][4]

Differential Scanning Calorimetry (DSC)

DSC analysis was performed using a Mettler Toledo DSC 1 STARe System. Samples were weighed into aluminum pans with pierced lids. The analysis was conducted under a nitrogen purge, typically with a heating rate of 10 K/min.[1]

Thermogravimetric Analysis (TGA)

TGA was performed using a Mettler Toledo TGA/DSC 1 STARe System. Samples were placed in aluminum pans and heated under a nitrogen purge, typically at a rate of 10 K/min, to determine mass loss as a function of temperature.[1]

Single-Crystal X-ray Diffraction (XRD)

Data for single crystals of both salts were collected on a SuperNova Dual diffractometer using Cu-Kα radiation at 150 K. The structures were solved and refined using specialized crystallographic software (SHELXT, SHELXL).[1]

Mechanism of Action: Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, including acute myeloid leukemia.[5] It specifically targets Smoothened (SMO), a key transmembrane protein in this cascade.[6]

hedgehog_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU action GLI_complex GLI Complex (Degradation) SUFU->GLI_complex Promotes GLI_A GLI (Active) GLI_complex->GLI_A Prevents formation of DNA Target Gene Expression GLI_A->DNA Promotes Transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Glasdegib Glasdegib Glasdegib->SMO INHIBITS

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.

Conclusion

The investigation into Glasdegib dimaleate reveals a salt form with distinct physicochemical properties compared to the marketed monomaleate. The dimaleate salt offers significantly enhanced solubility in highly acidic environments but is less soluble in neutral or basic conditions. While it demonstrates superior thermal stability, the monomaleate form maintains a slight edge in chemical and chiral stability under the tested stress conditions. The structural analysis confirms the dimaleate as a double-salt, a key differentiator from the monomaleate.[1] These findings provide valuable data for formulation scientists and drug development professionals, highlighting the critical impact of salt form selection on the overall characteristics of an active pharmaceutical ingredient.

References

The Role of the Hedgehog Pathway in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the clonal expansion of undifferentiated myeloid cells.[1] A significant challenge in AML therapy is the high rate of relapse, largely attributed to the persistence of treatment-resistant leukemic stem cells (LSCs).[1] The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, is aberrantly activated in numerous cancers, including AML.[2][3] This guide provides an in-depth examination of the Hh pathway's role in AML pathogenesis, its function in maintaining the LSC population, and its emergence as a key therapeutic target. We will detail the molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and discuss the clinical development of Hh pathway inhibitors, culminating in the approval of glasdegib for AML treatment.[1]

The Hedgehog Signaling Pathway: Canonical and Non-Canonical Activation

The Hedgehog pathway is a highly conserved signaling cascade. Its dysregulation is implicated in the development and progression of various malignancies.[4]

1.1. Canonical Pathway

In mammals, the canonical pathway is initiated by one of three Hedgehog ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[5] The core components include the 12-pass transmembrane receptor Patched (PTCH1) and the 7-pass transmembrane G-protein coupled receptor Smoothened (SMO).[5][6] The downstream effects are mediated by the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[7]

  • "Off" State (Absence of Hh Ligand): PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium.[8] The GLI transcription factors (primarily GLI2 and GLI3) are bound to Suppressor of Fused (SUFU) in the cytoplasm. This complex facilitates the proteolytic processing of GLI proteins into their truncated repressor forms (GLI-R).[1] GLI-R translocates to the nucleus and represses the transcription of Hh target genes.[1]

  • "On" State (Presence of Hh Ligand): The binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[9] Activated SMO translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex.[5][8] This prevents GLI processing, allowing the full-length activator forms (GLI-A) to accumulate and translocate to the nucleus.[8] GLI-A then activates the transcription of target genes involved in cell proliferation, survival, and self-renewal, such as PTCH1, GLI1, Cyclin D, and BCL-2.[10]

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLIR_off GLI-Repressor SUFU_GLI_off->GLIR_off Processing Nucleus_off Nucleus GLIR_off->Nucleus_off TargetGenes_off Target Gene Repression Hh_Ligand Hh Ligand (SHH, IHH, DHH) PTCH1_on PTCH1 Hh_Ligand->PTCH1_on SMO_on SMO (Active) SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Dissociates GLIA_on GLI-Activator SUFU_GLI_on->GLIA_on Release Nucleus_on Nucleus GLIA_on->Nucleus_on TargetGenes_on Target Gene Activation (GLI1, PTCH1, BCL2)

Caption: Canonical Hedgehog Signaling Pathway Activation.

1.2. Non-Canonical Pathway

Hedgehog signaling can also be activated independently of Hh ligands or SMO. This non-canonical activation involves the direct modulation of GLI transcription factors by other oncogenic signaling pathways, such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[2] These pathways can enhance the transcriptional activity and nuclear localization of GLI proteins, bypassing the need for SMO activation and conferring resistance to SMO inhibitors.[2]

Aberrant Hedgehog Signaling in AML Pathogenesis

While the role of Hh signaling in normal adult hematopoiesis is debated, its importance in AML is well-established.[5] Aberrant activation of the Hh pathway is a common feature in AML and contributes significantly to the maintenance of LSCs, disease progression, and therapeutic resistance.[1][11]

Modes of Activation in AML:

  • Paracrine Signaling: The bone marrow microenvironment plays a critical role. Stromal cells and osteoblasts can secrete Hh ligands (like DHH and IHH), which then act on adjacent AML cells to promote their survival and proliferation.[1][3]

  • Autocrine/Juxtacrine Signaling: Some studies have detected the expression of SHH and IHH ligands in AML cells, suggesting a self-sustaining signaling loop.[1][3]

  • Ligand-Independent Activation: This can occur through non-canonical pathways that activate GLI transcription factors directly.[2] Additionally, epigenetic silencing of the transcriptional repressor GLI3 has been observed in AML, leading to a loss of its repressive function and subsequent pathway activation.[5][12]

AML_Hh_Activation cluster_microenvironment Bone Marrow Microenvironment cluster_aml_cell AML Leukemic Stem Cell (LSC) StromalCell Stromal Cell / Osteoblast AML_Cell AML Cell StromalCell->AML_Cell Paracrine Hh Ligands (IHH, DHH) AML_Cell:e->AML_Cell:e Autocrine Hh Ligands (SHH) SMO SMO AML_Cell->SMO Canonical Activation GLI GLI Activator SMO->GLI Nucleus Nucleus GLI->Nucleus Proliferation LSC Survival & Proliferation OtherPathways Other Oncogenic Pathways (e.g., PI3K/AKT, RAS) OtherPathways->GLI Non-Canonical Activation

Caption: Hedgehog Pathway Activation Mechanisms in AML.

Clinical Significance and Prognostic Value

The expression levels of Hh pathway components are not only indicative of pathway activation but also serve as important prognostic markers in AML.[7]

Table 1: Prognostic Significance of Hedgehog Pathway Gene Expression in AML

GeneExpression StatusAssociated PrognosisKey FindingsCitations
GLI1 High ExpressionPoorCorrelates with reduced overall survival and chemoresistance.[1][3] Upregulation observed in relapsed AML patients.[3][1][3][6]
GLI2 High ExpressionPoorAssociated with significantly shortened event-free, relapse-free, and overall survival.[3][7] Expression correlates with the presence of FLT3 mutations.[3][7][3][7]
GLI3 Low Expression / SilencingPoorEpigenetic silencing leads to loss of the GLI3 repressor form (GLI3-R), contributing to pathway activation.[5][12][1][5][12]
SMO High ExpressionPoorElevated in untreated and relapsed AML patients compared to healthy controls.[10][11][10][11]
SHH High ExpressionPoorSignificantly higher mRNA levels in untreated AML patients.[10][11][10][11]

The Central Role of Hedgehog Signaling in Leukemic Stem Cells (LSCs)

LSCs are a subpopulation of AML cells, often identified by the surface marker profile CD34+CD38-, that possess self-renewal capabilities and are responsible for initiating and sustaining the disease.[1][5] These cells are typically quiescent or slow-cycling, which renders them resistant to conventional chemotherapies that target rapidly dividing cells.[4][5]

The Hh pathway is fundamentally important for the maintenance and survival of LSCs.[4] It is believed to regulate the delicate balance between LSC dormancy and proliferation.[5] By promoting a quiescent state, Hh signaling helps LSCs evade chemotherapy.[5] Pharmacologic inhibition of the Hh pathway is thought to disrupt this dormancy, pushing LSCs to differentiate and enter the cell cycle, thereby sensitizing them to cytotoxic agents.[4][13] In vivo studies using AML xenograft models have shown that Hh inhibitors like glasdegib specifically target the self-renewing LSC population rather than the bulk tumor cells.[1][3]

Therapeutic Targeting of the Hedgehog Pathway

The critical role of the Hh pathway in LSC maintenance makes it an attractive therapeutic target.[1] Strategies primarily focus on inhibiting the key signal transducers, SMO and GLI.

5.1. SMO Inhibitors

SMO antagonists are the most clinically developed class of Hh pathway inhibitors.[1]

  • Glasdegib (PF-04449913): The only Hh pathway inhibitor currently approved by the FDA for the treatment of AML.[1][4] It is a potent and selective oral SMO inhibitor.[6]

  • Sonidegib (LDE225): A specific SMO inhibitor that has shown preclinical efficacy in sensitizing refractory AML cells to adriamycin and radiation.[1][6]

  • Vismodegib (GDC-0449): The first Hh inhibitor approved for cancer (basal cell carcinoma), but it showed minimal single-agent efficacy in relapsed/refractory AML.[4][12]

5.2. GLI Inhibitors

Targeting GLI proteins offers a potential strategy to overcome resistance to SMO inhibitors by blocking the pathway downstream of SMO and inhibiting both canonical and non-canonical signaling.[2]

  • GANT61 and GANT58: Preclinical compounds that prevent GLI1 nuclear translocation and DNA binding.[9][13] GANT61 has demonstrated synergistic cytotoxicity with cytarabine in AML cell lines.[13]

5.3. Clinical Data for Hedgehog Inhibitors in AML

The combination of Hh inhibition with standard chemotherapy has shown significant promise. The approval of glasdegib was based on the Phase II BRIGHT AML 1003 trial.

Table 2: Key Clinical Trial Data for SMO Inhibitors in AML

Drug (Inhibitor)Combination AgentPhasePatient PopulationKey OutcomeCitation(s)
Glasdegib (PF-04449913) Low-Dose Cytarabine (LDAC)II (Randomized)Newly diagnosed AML, unfit for intensive chemotherapyMedian Overall Survival (OS) was significantly longer in the glasdegib + LDAC arm (8.3 months) vs. LDAC alone (4.3 months).[6]
Vismodegib (GDC-0449) MonotherapyIbRelapsed/Refractory AMLMinimal clinical efficacy; median OS of 3.4 months.[4][12]

Detailed Experimental Protocols

Studying the Hh pathway in AML requires specific molecular and cellular biology techniques.

6.1. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Hh Gene Expression

This protocol is for quantifying the mRNA levels of Hh pathway components (SHH, IHH, PTCH1, SMO, GLI1, GLI2, GLI3) in patient-derived AML cells.

  • Sample Preparation: Isolate mononuclear cells from bone marrow aspirates or peripheral blood of AML patients using Ficoll-Paque density gradient centrifugation.

  • RNA Extraction: Extract total RNA from 1-5 x 10^6 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR Reaction: Prepare the reaction mix in a 20 µL final volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

  • Primer Design: Use validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermocycling: Perform the reaction on a real-time PCR system with a typical program: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10][11]

6.2. Protocol: Western Blotting for SMO and GLI Proteins

This protocol is for detecting the protein levels of SMO and GLI1/2.

  • Protein Extraction: Lyse 5-10 x 10^6 AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against SMO, GLI1, GLI2, and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

6.3. Protocol: Flow Cytometry for LSC Identification

This protocol is for identifying the CD34+CD38- LSC population in AML samples.[5]

  • Cell Preparation: Use freshly isolated mononuclear cells from patient bone marrow or peripheral blood.

  • Staining: Resuspend approximately 1 x 10^6 cells in staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes: CD34, CD38, CD45, and a viability dye.[14][15]

  • Incubation: Incubate cells for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Acquisition: Resuspend cells in buffer and acquire data on a multi-parameter flow cytometer. Collect at least 100,000 events.

  • Gating Strategy:

    • Gate on viable, single cells.

    • Gate on the CD45dim blast population.

    • From the blast gate, identify the CD34+ population.

    • Within the CD34+ gate, identify the cells that are negative or have low expression of CD38 (CD38-). This final gate represents the LSC population.[5]

Experimental_Workflow Start Patient Sample (Bone Marrow / Blood) MNC Isolate Mononuclear Cells (Ficoll Gradient) Start->MNC Cell_Culture In Vitro Culture +/- Hh Inhibitor MNC->Cell_Culture RNA RNA Extraction MNC->RNA Protein Protein Lysis MNC->Protein Flow Flow Cytometry Staining (LSC Markers) MNC->Flow Cell_Culture->RNA Cell_Culture->Protein Cell_Culture->Flow qRT_PCR qRT-PCR (Gene Expression) RNA->qRT_PCR Western Western Blot (Protein Levels) Protein->Western Flow_Acq Flow Cytometry Acquisition & Analysis Flow->Flow_Acq Data Data Interpretation (Prognosis, Drug Efficacy) qRT_PCR->Data Western->Data Flow_Acq->Data

Caption: General Experimental Workflow for Studying Hh in AML.

Conclusion and Future Perspectives

The Hedgehog signaling pathway is a pivotal driver of AML pathogenesis, primarily through its role in maintaining the chemoresistant leukemic stem cell population.[1] The expression of key pathway components, particularly the GLI transcription factors, serves as a strong negative prognostic marker.[7]

The clinical success of the SMO inhibitor glasdegib in combination with low-dose cytarabine has validated the Hh pathway as a therapeutic target in AML.[1] However, challenges remain. The development of resistance, potentially through non-canonical, SMO-independent activation of GLI, highlights the need for novel therapeutic strategies.[2]

Future research should focus on:

  • Rational Combination Therapies: Combining Hh inhibitors with other targeted agents, such as FLT3 inhibitors or BCL-2 inhibitors (e.g., venetoclax), may yield synergistic effects and overcome resistance.[3]

  • Development of GLI Inhibitors: Advancing potent and specific GLI antagonists into clinical trials is a critical next step to target the pathway downstream and address SMO inhibitor resistance.[13]

  • Biomarker Development: Identifying predictive biomarkers to select AML patients most likely to benefit from Hh-targeted therapies will be essential for personalizing treatment.

Targeting the Hedgehog pathway represents a significant advance in AML therapy, offering a mechanism to eradicate the dormant leukemic stem cells that drive relapse. Continued investigation into this complex pathway will undoubtedly uncover new vulnerabilities and pave the way for more effective and durable treatments for patients with this devastating disease.

References

Methodological & Application

Application Notes and Protocols: Clinical Trial Design for Glasdegib Maleate in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib Maleate (brand name Daurismo®) is an orally administered, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells, including leukemic stem cells (LSCs), which are believed to contribute to therapeutic resistance and disease relapse in hematological malignancies.[4][5] Glasdegib selectively binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby disrupting downstream signaling.[1][2][3]

Preclinical studies have demonstrated that Glasdegib can reduce LSC populations, decrease chemoresistance, and sensitize malignant cells to chemotherapy.[2][4] These findings provided a strong rationale for its clinical investigation. Glasdegib is the first SMO inhibitor to show a clinical benefit in patients with Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed AML in patients aged 75 years or older, or those with comorbidities that preclude the use of intensive induction chemotherapy, in combination with low-dose cytarabine (LDAC).[2][3][6]

These application notes provide a comprehensive overview of the clinical trial design strategies for Glasdegib in hematological malignancies, summarizing key trial data and providing detailed protocols for relevant experimental assays.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its inappropriate reactivation is a key driver in several cancers. In the absence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which binds and sequesters the Glioma-associated oncogene (GLI) family of transcription factors in the cytoplasm, preventing their activation.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is released.[2][7] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of GLI proteins from SUFU.[7] The active GLI transcription factors then move into the nucleus, where they promote the expression of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade even in the presence of Hh ligands.[2]

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_drug Pharmacological Inhibition PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex (Cytoplasm) Nucleus_off Nucleus (No Gene Transcription) SUFU_GLI_off->Nucleus_off GLI Sequestered Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Released GLI_on GLI (Active) SMO_on->GLI_on Activates Nucleus_on Nucleus GLI_on->Nucleus_on Translocates Target_Genes Target Gene Transcription (Proliferation, Survival) Glasdegib Glasdegib SMO_blocked SMO (Inactive) Glasdegib->SMO_blocked Inhibits Pathway_Blocked Pathway Blocked Patient_Stratification Start Patient with Newly Diagnosed AML or High-Risk MDS Exclusion_Check Meets Exclusion Criteria? Start->Exclusion_Check Fit_Check Candidate for Intensive Chemotherapy? Arm_Intensive Intensive Therapy Arm (e.g., Glasdegib + 7+3) Fit_Check->Arm_Intensive Yes Arm_NonIntensive Non-Intensive Therapy Arm (e.g., Glasdegib + LDAC or HMA) Fit_Check->Arm_NonIntensive No Ineligible Screen Failure (e.g., APL, CNS Leukemia, Poor Organ Function) Exclusion_Check->Fit_Check No Exclusion_Check->Ineligible Yes Study_Workflow cluster_phase1b Phase Ib: Dose Finding cluster_phase2 Phase II: Efficacy & Safety Screening Patient Screening & Enrollment Dose_Esc Dose Escalation (3+3 Design) Glasdegib 100mg, 200mg... Screening->Dose_Esc DLT_Eval DLT Evaluation Dose_Esc->DLT_Eval DLT_Eval->Dose_Esc RP2D Determine RP2D (e.g., 100 mg daily) DLT_Eval->RP2D MTD/RP2D Identified Expansion Expansion Cohort at RP2D RP2D->Expansion Random Randomization (2:1 or 1:1) Expansion->Random Arm_A Arm A: Glasdegib + Chemo Random->Arm_A Arm_B Arm B: Chemo Alone Random->Arm_B Follow_Up Treatment & Follow-Up Arm_A->Follow_Up Arm_B->Follow_Up Analysis Endpoint Analysis (OS, CR, Safety) Follow_Up->Analysis

References

Application Notes and Protocols for Administering Glasdegib Maleate in Xenograft Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib maleate (formerly PF-04449913) is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which has been shown to play a crucial role in the survival and proliferation of leukemic stem cells.[1][2] These application notes provide detailed protocols for the administration of Glasdegib in xenograft mouse models of leukemia, a critical preclinical step in evaluating its therapeutic potential. The protocols outlined below cover the establishment of leukemia xenografts, preparation and administration of Glasdegib, and methods for assessing treatment efficacy.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. In many hematologic malignancies, including acute myeloid leukemia (AML), aberrant activation of the Hedgehog pathway contributes to the maintenance of cancer stem cells and chemoresistance. Glasdegib binds to and inhibits SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the pro-leukemic effects of this pathway.[1] Preclinical studies have demonstrated that Glasdegib treatment leads to a marked downregulation of GLI1 expression.[4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation GLI_act Activated GLI SUFU_GLI->GLI_act Release & Activation GLI_nuc GLI GLI_act->GLI_nuc Translocation Target_Genes Target Gene Transcription (e.g., GLI1, Cyclin D) GLI_nuc->Target_Genes Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Figure 1: Glasdegib's Mechanism of Action in the Hedgehog Signaling Pathway.

Experimental Protocols

Establishment of Leukemia Xenograft Mouse Models

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of acute myeloid leukemia.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Human AML cell lines (e.g., MV-4-11, MOLM-13) or patient-derived AML cells

  • Sterile PBS

  • Matrigel (optional)

  • 27-30 gauge needles and syringes

  • Animal handling and anesthesia equipment

Procedure:

  • Cell Preparation:

    • For CDX models, culture AML cell lines under standard conditions. Harvest cells during the logarithmic growth phase and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve engraftment.

    • For PDX models, thaw cryopreserved patient-derived AML cells rapidly in a 37°C water bath. Wash the cells twice with sterile PBS and resuspend in sterile PBS.

  • Cell Injection:

    • Anesthetize the immunodeficient mice using an approved protocol.

    • Inject 1-5 x 10^6 cells in a volume of 100-200 µL via intravenous (tail vein) or subcutaneous injection. Intravenous injection is generally preferred for disseminated leukemia models.

  • Engraftment Monitoring:

    • Monitor the mice regularly for signs of leukemia development, such as weight loss, lethargy, and hind-limb paralysis.

    • Starting 2-3 weeks post-injection, monitor engraftment by performing peripheral blood analysis using flow cytometry for human CD45+ cells.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Balance and weighing materials

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose) under sterile conditions.

    • Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder and suspend it in the vehicle to the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Weigh each mouse to determine the exact volume of the drug suspension to be administered (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Insert the ball-tipped gavage needle into the esophagus and slowly administer the Glasdegib suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

    • Administer Glasdegib once daily for the duration of the study.

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_prep AML Cell Preparation (CDX or PDX) injection Intravenous Injection (1-5 x 10^6 cells) cell_prep->injection engraftment Engraftment Monitoring (Flow Cytometry for hCD45+) injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization drug_prep Glasdegib Formulation (e.g., 100 mg/kg in 0.5% MC) administration Daily Oral Gavage drug_prep->administration tumor_burden Tumor Burden Assessment (Bioluminescence Imaging or Flow Cytometry) administration->tumor_burden survival Survival Analysis (Kaplan-Meier) administration->survival biomarker Biomarker Analysis (e.g., GLI1 expression by qPCR) administration->biomarker

Figure 2: General Experimental Workflow for a Glasdegib Xenograft Study.

Data Presentation and Efficacy Assessment

The efficacy of Glasdegib in leukemia xenograft models is typically assessed by measuring its impact on tumor burden, survival, and target modulation.

Quantitative Efficacy Data

Preclinical studies have demonstrated the synergistic anti-leukemic activity of Glasdegib when combined with low-dose cytarabine (LDAC). In an AML patient-derived xenograft model, the combination of Glasdegib and LDAC was more effective at inhibiting tumor growth and reducing the percentage of CD45+/CD33+ blasts in the bone marrow compared to either agent alone.[1]

Table 1: Representative Preclinical Efficacy of Glasdegib in an AML Xenograft Model

Treatment GroupDosage (Mouse)Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle--Study Dependent
Glasdegib100 mg/kg, oral, dailyStudy DependentStudy Dependent
LDAC5 mg/kg, subcutaneous, dailyStudy DependentStudy Dependent
Glasdegib + LDAC100 mg/kg + 5 mg/kg> Glasdegib or LDAC aloneIncreased vs. monotherapy

Note: Specific quantitative values for tumor growth inhibition and median survival are highly dependent on the specific AML cell line or PDX model used, as well as other experimental conditions. The table reflects the qualitative outcomes reported in preclinical studies.

Biomarker Analysis

To confirm the mechanism of action of Glasdegib in vivo, the expression of downstream targets of the Hedgehog pathway should be assessed.

Table 2: Biomarker Modulation by Glasdegib in Leukemia Models

BiomarkerMethodExpected Outcome with Glasdegib Treatment
GLI1 mRNAqPCR on bone marrow or spleenSignificant downregulation
CD45+/CD33+ BlastsFlow Cytometry on bone marrowReduction in percentage of blasts

Conclusion

The protocols and data presented here provide a framework for the preclinical evaluation of this compound in xenograft mouse models of leukemia. These studies are essential for understanding the in vivo efficacy, mechanism of action, and potential for combination therapies. Adherence to detailed and consistent protocols is critical for generating reproducible and reliable data to support the clinical development of this targeted therapy.

References

Application Notes and Protocols for the Combination Therapy of Glasdegib and Azacitidine in Myelodysplastic Syndromes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1] The combination of Glasdegib, a Hedgehog (Hh) signaling pathway inhibitor, and Azacitidine, a hypomethylating agent, has emerged as a promising therapeutic strategy for patients with higher-risk MDS.[2][3][4] This document provides detailed application notes and protocols based on clinical trial data to guide researchers and drug development professionals in the study and application of this combination therapy.

Mechanism of Action

The synergistic effect of Glasdegib and Azacitidine stems from their distinct and complementary mechanisms of action.

Glasdegib: An oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][5] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of leukemic stem cells in MDS.[1][6][7] By inhibiting SMO, Glasdegib disrupts this signaling cascade, leading to the suppression of downstream target genes like GLI1, which are crucial for cell growth and survival.[3][6][7]

Azacitidine: A hypomethylating agent that incorporates into DNA and RNA. Its primary anti-neoplastic effect is believed to be the inhibition of DNA methyltransferase, leading to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[8] Azacitidine can also induce cytotoxicity in abnormally proliferating hematopoietic cells in the bone marrow.

The combination of these two agents targets both the intrinsic signaling pathways driving MDS cell proliferation and the epigenetic dysregulation characteristic of the disease.

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) DNA DNA GLI (Active)->DNA Translocates to Nucleus Glasdegib Glasdegib Glasdegib->SMO Inhibits Target Genes Target Gene Transcription (Proliferation, Survival) DNA->Target Genes Hypomethylation DNA Hypomethylation Azacitidine Azacitidine DNMT1 DNMT1 Azacitidine->DNMT1 Inhibits DNMT1->DNA Methylates Tumor Suppressor Genes Tumor Suppressor Gene Re-expression Hypomethylation->Tumor Suppressor Genes

Caption: Combined inhibition of the Hedgehog pathway by Glasdegib and DNA methylation by Azacitidine in MDS.

Clinical Data Summary

The following tables summarize the key efficacy and safety data from the Phase 1b clinical trial (NCT02367456) of Glasdegib in combination with Azacitidine in patients with untreated higher-risk MDS.[3][4][9]

Table 1: Efficacy in Higher-Risk MDS Patients

EndpointGlasdegib + Azacitidine (n=30)
Overall Response Rate (ORR) 33.3%
Median Overall Survival (OS) 15.8 months (95% CI: 9.3–21.9)
Transfusion Independence 46.7% of transfusion-dependent patients at baseline

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the MDS Cohort

Adverse EventPercentage of Patients
Sepsis ≥10%
Diarrhea ≥10%
Hypotension ≥10%
Pneumonia ≥10%
Hyperglycemia ≥10%

Experimental Protocols

Patient Eligibility and Enrollment Protocol

This protocol outlines the key criteria for enrolling patients in a clinical study investigating Glasdegib and Azacitidine for higher-risk MDS, based on the NCT02367456 trial design.[10][11]

1.1. Inclusion Criteria:

  • Diagnosis of previously untreated Myelodysplastic Syndrome (MDS) according to the 2016 World Health Organization (WHO) classification.[11]

  • Intermediate, High, or Very High-risk disease according to the Revised International Prognostic Scoring System (IPSS-R).[11]

  • Clinical indication for treatment with Azacitidine.[11]

  • Ineligibility for intensive chemotherapy.[3][4]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Adequate organ function (renal and hepatic).

1.2. Exclusion Criteria:

  • Prior treatment with a Smoothened (SMO) inhibitor or a hypomethylating agent.[10][11]

  • Active central nervous system (CNS) leukemia.[10][11]

  • Candidates for standard induction chemotherapy as first-line treatment.[10][11]

Dosing and Administration Protocol

This protocol details the administration of Glasdegib and Azacitidine.

2.1. Glasdegib Administration:

  • Dose: 100 mg administered orally once daily.[3][4]

  • Administration: Can be taken with or without food.

2.2. Azacitidine Administration:

  • Dose: 75 mg/m² administered subcutaneously (SC) daily on Days 1-7 of each 28-day cycle.[8]

  • Reconstitution and Handling:

    • Reconstitute Azacitidine powder with sterile water for injection.

    • Vigorously roll the syringe between the palms until a uniform, cloudy suspension is achieved.[12]

    • Administer within 1 hour of reconstitution if stored at room temperature.

  • Injection Technique:

    • Inject subcutaneously into the upper arm, thigh, or abdomen.[13][14]

    • Rotate injection sites for each administration.[13][14]

    • New injections should be given at least 2.5 cm from the previous site.[13][14]

Response Assessment Protocol

Patient response should be evaluated according to the revised International Working Group (IWG) 2018 and 2023 criteria for MDS.[2][15][16][17]

3.1. Bone Marrow Assessment:

  • Perform bone marrow aspirates and biopsies at baseline and as clinically indicated to assess cellularity, blast percentage, and cytogenetics.

3.2. Hematologic Response:

  • Complete Remission (CR): Bone marrow blasts <5%, absence of circulating blasts, and peripheral blood count recovery (Absolute Neutrophil Count [ANC] ≥1.0 x 10⁹/L, Platelets ≥100 x 10⁹/L, and Hemoglobin ≥10 g/dL without red blood cell transfusion).[15]

  • Partial Remission (PR): Bone marrow blasts decreased by ≥50% from baseline to 5-20%, and peripheral blood count recovery as per CR criteria.[15]

  • Hematologic Improvement (HI): Improvement in one or more cell lineages (erythroid, platelet, or neutrophil) according to IWG criteria.[2]

3.3. Cytogenetic Response:

  • Assessed in patients with a baseline cytogenetic abnormality.

  • Complete Cytogenetic Response (CCyR): Eradication of the baseline cytogenetic abnormality.

  • Partial Cytogenetic Response (PCyR): At least a 50% reduction in metaphases with the baseline abnormality.

Safety Monitoring and Management Protocol

Close monitoring for adverse events is crucial.

4.1. Hematologic Toxicity:

  • Perform complete blood counts (CBCs) with differential at least weekly for the first two cycles and then prior to each cycle.

  • Dose interruptions or modifications of Azacitidine may be necessary for severe myelosuppression.

4.2. Non-Hematologic Toxicity:

  • Monitor for gastrointestinal toxicities (nausea, vomiting, diarrhea), which are common. Provide supportive care with antiemetics and antidiarrheals as needed.

  • Monitor for QT interval prolongation with electrocardiograms (ECGs) at baseline and as clinically indicated, as this is a known risk with Glasdegib.

  • Monitor electrolytes, particularly potassium and magnesium, and correct abnormalities.

  • Assess for and manage other potential adverse events such as muscle spasms, dysgeusia, and fatigue.

Experimental Workflow and Logical Relationships

cluster_workflow Clinical Trial Workflow Start Patient Screening Enrollment Enrollment (Informed Consent) Start->Enrollment Baseline Baseline Assessments (BM Biopsy, CBC, etc.) Enrollment->Baseline Treatment Treatment Initiation (Glasdegib + Azacitidine) Baseline->Treatment Monitoring Ongoing Monitoring (AEs, CBCs) Treatment->Monitoring Response Response Assessment (IWG Criteria) Monitoring->Response Continue Continue Treatment? Response->Continue Continue->Treatment Yes End End of Treatment Continue->End No (Progression or Unacceptable Toxicity)

Caption: A typical experimental workflow for a clinical trial of Glasdegib and Azacitidine in MDS.

cluster_logic Logical Relationship of Combination Therapy Glasdegib Glasdegib Hedgehog Inhibition of Hedgehog Pathway Glasdegib->Hedgehog Azacitidine Azacitidine Hypomethylation DNA Hypomethylation Azacitidine->Hypomethylation LSC Decreased Leukemic Stem Cell Survival and Proliferation Hedgehog->LSC TSG Re-expression of Tumor Suppressor Genes Hypomethylation->TSG Synergy Synergistic Anti-MDS Effect LSC->Synergy TSG->Synergy Outcome Improved Clinical Outcomes Synergy->Outcome

References

Dosing and administration schedule for Glasdegib in clinical research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the clinical investigation of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway. The information is compiled from key clinical trials in hematological malignancies, primarily Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

Introduction to Glasdegib

Glasdegib (formerly PF-04449913) is a small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in various hematologic malignancies.[3] By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to the suppression of tumor growth and chemo-sensitization of leukemic cells.[1][4]

Dosing and Administration Schedules in Clinical Trials

Glasdegib has been investigated as a monotherapy and in combination with various chemotherapeutic agents. The recommended Phase II dose (RP2D) for Glasdegib in combination regimens is typically 100 mg administered orally once daily.[5]

Table 1: Glasdegib Dosing Regimens in Key Clinical Trials
Clinical Trial IdentifierCombination Agent(s)Glasdegib DoseAdministration SchedulePatient Population
BRIGHT AML 1003 (NCT01546038) Low-Dose Cytarabine (LDAC)100 mg orally, once dailyContinuous 28-day cycles. LDAC: 20 mg subcutaneously, twice daily on days 1-10.[6][7]Newly diagnosed AML, ineligible for intensive chemotherapy.[7]
NCT01546038 (Phase Ib) Decitabine100 mg orally, once dailyContinuous 28-day cycles. Decitabine: 20 mg/m² IV over 1 hour on days 1-5.[5]Newly diagnosed AML or high-risk MDS, not suitable for standard induction chemotherapy.[5]
NCT01546038 (Phase Ib/II) Cytarabine + Daunorubicin (7+3)100 mg orally, once dailyContinuous 28-day cycles. Started on day -3 of induction. Cytarabine: 100 mg/m²/day IV on days 1-7. Daunorubicin: 60 mg/m² IV on days 1-3.[3][8]Treatment-naïve AML or high-risk MDS.[8]
BRIGHT AML 1012 (NCT02367456) Azacitidine100 mg orally, once dailyContinuous 28-day cycles. Azacitidine: 75 mg/m²/day on days 1-7.Untreated MDS or AML, ineligible for intensive chemotherapy.
Phase I Study (Japanese Patients) Monotherapy25, 50, and 100 mg orally, once dailyContinuous 28-day cycles.Advanced hematologic malignancies.

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway Inhibition by Glasdegib

Glasdegib targets the SMO receptor within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that promote cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking the entire downstream cascade.

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' cluster_drug Intervention PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on Releases Target_Genes Target Gene Expression (Proliferation, Survival) GLI_on->Target_Genes Glasdegib Glasdegib Glasdegib->SMO_on Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Clinical Trial Workflow for Glasdegib Administration

The general workflow for a patient participating in a Glasdegib clinical trial involves screening, treatment administration with concurrent monitoring, and long-term follow-up.

Clinical_Trial_Workflow Screening Patient Screening - Eligibility Criteria - Baseline Assessments Randomization Randomization (if applicable) Screening->Randomization Treatment Treatment Cycle (28 days) - Glasdegib Administration - Combination Chemotherapy Randomization->Treatment Monitoring Concurrent Monitoring - Adverse Events - ECG (QTc) - Blood Counts - Electrolytes Treatment->Monitoring Response Response Assessment - Bone Marrow Biopsy Treatment->Response Progression Disease Progression or Unacceptable Toxicity Monitoring->Progression Toxicity Response->Treatment Continue to next cycle FollowUp Long-term Follow-up - Survival Status Response->FollowUp End of Treatment Response->Progression No Response Progression->FollowUp

Caption: Generalized workflow for a patient in a Glasdegib clinical trial.

Experimental Protocols

The following are representative protocols for key experiments conducted during Glasdegib clinical trials. These are based on published methodologies and general best practices.

Protocol for QTc Interval Monitoring

Objective: To monitor for potential drug-induced QT interval prolongation, a known risk with some kinase inhibitors.

Materials:

  • 12-lead electrocardiogram (ECG) machine

  • ECG electrodes

  • Data management system

Procedure:

  • Baseline ECG: A 12-lead ECG is performed at screening and prior to the first dose of Glasdegib.

  • On-treatment ECGs: ECGs are repeated at specified intervals during treatment, typically before the start of each cycle and more frequently during the initial cycles or after any dose modification.

  • ECG Acquisition:

    • The patient should be in a supine position and resting for at least 10 minutes prior to the ECG recording.

    • Standard 12-lead placement is used.

    • A high-quality recording of at least 10 seconds is obtained.

  • QT Interval Measurement:

    • The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.

    • Measurements are preferably performed in lead II or V5.

    • The average of three to five consecutive beats is calculated.

  • Heart Rate Correction:

    • The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Fridericia's correction (QTcF = QT / ³√RR) or Bazett's correction (QTcB = QT / √RR). The specific formula should be pre-specified in the trial protocol.

  • Data Analysis and Action:

    • QTc intervals are compared to baseline values.

    • A QTc interval >500 ms or an increase from baseline of >60 ms should trigger immediate action, including repeat ECG and electrolyte assessment.

    • Dose interruption or reduction of Glasdegib may be required as per the protocol-specified guidelines for management of adverse events.

Protocol for Pharmacodynamic Assessment of GLI1 Expression

Objective: To confirm the biological activity of Glasdegib by measuring the downregulation of the Hedgehog pathway target gene, GLI1, in a surrogate tissue.

Materials:

  • Skin biopsy kit (punch biopsy tool, local anesthetic, sterile supplies)

  • RNA stabilization solution (e.g., RNAlater)

  • Homogenizer

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (including primers for GLI1 and a reference gene)

Procedure:

  • Sample Collection:

    • A skin punch biopsy (typically 3-4 mm) is collected from the patient at baseline and at one or more time points after initiation of Glasdegib treatment.

    • The biopsy sample is immediately placed in an RNA stabilization solution and stored at -80°C until analysis.

  • RNA Extraction:

    • The tissue is homogenized, and total RNA is extracted using a commercially available kit according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using spectrophotometry and/or microfluidic electrophoresis.

  • Reverse Transcription:

    • A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using a validated assay for GLI1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The reaction includes the cDNA template, forward and reverse primers for the target and reference genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

    • The thermal cycling protocol consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The relative expression of GLI1 mRNA is calculated using the ΔΔCt method, normalizing the expression of GLI1 to the reference gene and comparing the on-treatment samples to the baseline sample.

    • A significant decrease in GLI1 expression post-treatment indicates target engagement by Glasdegib.

Protocol for Bone Marrow Aspiration and Biopsy for Response Assessment

Objective: To assess the efficacy of Glasdegib-containing regimens by evaluating the morphology, cellularity, and genetic characteristics of the bone marrow.

Materials:

  • Bone marrow aspiration and biopsy tray

  • Local anesthetic

  • Slides and collection tubes (with appropriate anticoagulants)

  • Formalin for biopsy fixation

Procedure:

  • Sample Collection:

    • Bone marrow aspirate and a core biopsy are typically obtained from the posterior iliac crest under local anesthesia.

    • Aspirate smears are prepared at the bedside.

    • Aspirate is collected in tubes containing EDTA for flow cytometry and cytogenetics, and in some cases, for molecular analyses.

    • The core biopsy is placed in formalin.

  • Morphological Analysis:

    • Aspirate smears are stained (e.g., Wright-Giemsa) and examined by a hematopathologist to determine the blast percentage and overall cellularity.

    • The fixed core biopsy is processed, sectioned, stained (e.g., H&E), and examined for cellularity, fibrosis, and infiltration by leukemic cells.

  • Flow Cytometry:

    • The bone marrow aspirate is analyzed by multi-color flow cytometry to identify and quantify the leukemic blast population based on their immunophenotype. This is also used to assess for minimal residual disease (MRD).

  • Cytogenetic and Molecular Analysis:

    • Metaphase cytogenetics (karyotyping) and fluorescence in situ hybridization (FISH) are performed on the aspirate to identify chromosomal abnormalities.

    • Molecular testing (e.g., PCR, next-generation sequencing) is used to detect specific gene mutations relevant to AML prognosis and treatment selection.[5]

  • Response Assessment:

    • The results of these analyses are integrated to determine the patient's response to treatment according to standardized criteria (e.g., complete remission, partial remission). Bone marrow assessments are typically performed at screening, after induction therapy, and at regular intervals during consolidation and maintenance phases.[9]

Protocol for Management of Common Adverse Events

Objective: To provide a systematic approach to the management of common adverse events (AEs) associated with Glasdegib treatment to ensure patient safety and maintain treatment adherence.

Procedure:

  • Monitoring and Grading:

    • Patients are regularly monitored for AEs through clinical evaluation, patient reporting, and laboratory tests.

    • AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Dose Modifications for Non-Hematologic Toxicities:

    • Grade 1: Continue Glasdegib at the current dose and provide supportive care.

    • Grade 2: Continue Glasdegib at the current dose with close monitoring and supportive care. Consider dose reduction if the AE is persistent or intolerable.

    • Grade 3: Interrupt Glasdegib until the AE resolves to Grade ≤1. Resume at a reduced dose (e.g., from 100 mg to 50 mg daily).

    • Grade 4: Permanently discontinue Glasdegib.

  • Management of Specific AEs:

    • QTc Prolongation: As per the QTc monitoring protocol, significant prolongation requires dose interruption and electrolyte correction.

    • Muscle Spasms: Often managed with supportive care, including hydration and electrolyte monitoring. In persistent cases, dose reduction may be considered.

    • Dysgeusia (altered taste): Patient education and dietary counseling are the primary management strategies.

  • Reporting:

    • All AEs, regardless of severity or perceived relationship to the study drug, must be documented and reported according to the clinical trial protocol and regulatory requirements. Serious Adverse Events (SAEs) require expedited reporting.

Conclusion

The clinical development of Glasdegib has established a standard dosing and administration schedule, particularly in combination with low-dose cytarabine for older adults with AML who are ineligible for intensive chemotherapy. The successful implementation of Glasdegib in clinical research relies on rigorous adherence to protocols for drug administration, safety monitoring, and the assessment of pharmacodynamic and clinical endpoints. The protocols outlined in these application notes provide a framework for the safe and effective investigation of Glasdegib in the research setting.

References

Application of Glasdegib in Studying Leukemia Stem Cell Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (PF-04449913) is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway has been implicated in the survival, proliferation, and chemoresistance of cancer stem cells, including leukemia stem cells (LSCs), across various hematologic malignancies. LSCs are a subpopulation of leukemic cells with self-renewal capabilities that are thought to be responsible for disease initiation, progression, and relapse. By targeting the Hh pathway, Glasdegib offers a valuable tool to investigate the biology of LSCs and to develop therapeutic strategies aimed at eradicating this critical cell population.

These application notes provide an overview of the use of Glasdegib in preclinical and clinical research focused on LSC survival, including detailed protocols for key experimental assays and a summary of relevant data.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and self-renewal.

In many hematologic malignancies, the Hh pathway is aberrantly activated, contributing to the maintenance of the LSC pool. Glasdegib exerts its effect by binding to and inhibiting SMO, thereby blocking the downstream activation of GLI transcription factors and the expression of their target genes. This inhibition has been shown to reduce LSC populations, sensitize them to chemotherapy, and decrease their self-renewal capacity.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Glasdegib Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Repression GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription LSC Survival &\nSelf-Renewal LSC Survival & Self-Renewal Target_Genes->LSC Survival &\nSelf-Renewal Glasdegib Glasdegib Glasdegib->SMO

Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Data Presentation

Preclinical Data
Cell Line/ModelAssayTreatmentKey FindingsReference
Human AML cell linesIn vitro viabilityGlasdegibDose-dependent inhibition of cell growth[1]
Primary AML cells (CD34+CD38-)Colony-Forming AssayGlasdegibSignificant reduction in colony formation[2]
NOD/SCID mice with AML xenograftsIn vivo efficacyGlasdegibReduced tumor burden and prolonged survival[1][2]
CML LSCs in vivoCombination therapyGlasdegib + DasatinibSignificant decrease in LSC engraftment[3]
Clinical Trial Data
Trial IdentifierPhaseTreatment ArmsPatient PopulationKey Efficacy Endpoints & ResultsReference
BRIGHT AML 1003 (NCT01546038)IIGlasdegib + Low-Dose Cytarabine (LDAC) vs. LDAC aloneNewly diagnosed AML, ineligible for intensive chemotherapyMedian Overall Survival: 8.3 months vs. 4.3 months (HR: 0.46) Complete Remission (CR) Rate: 15.0% vs. 2.4%[4]
BRIGHT AML 1019 (NCT03416179)IIIGlasdegib + Intensive Chemotherapy vs. Placebo + Intensive ChemotherapyUntreated AMLNo significant improvement in overall survival[5]
BRIGHT AML 1019 (NCT03416179)IIIGlasdegib + Azacitidine vs. Placebo + AzacitidineUntreated AMLNo significant improvement in overall survival[5]
Phase Ib (NCT01546038)IbGlasdegib + various chemotherapiesAML or high-risk MDSRecommended Phase 2 dose of 100 mg daily established[6]

Experimental Protocols

Isolation of Leukemia Stem Cells (CD34+CD38-) from Patient Samples

This protocol describes the isolation of LSCs from bone marrow or peripheral blood of AML patients using fluorescence-activated cell sorting (FACS).

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Human CD34 MicroBead Kit (or similar)

  • Fluorescently conjugated antibodies: anti-CD34, anti-CD38, anti-CD45, and viability dye (e.g., 7-AAD or DAPI)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • MACS columns and magnet

Procedure:

  • Mononuclear Cell (MNC) Isolation:

    • Dilute the bone marrow or peripheral blood sample 1:1 with PBS.

    • Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the MNC layer (the "buffy coat") and transfer to a new tube.

    • Wash the MNCs twice with PBS.

  • CD34+ Cell Enrichment (Optional but Recommended):

    • Resuspend the MNCs in MACS buffer.

    • Incubate the cells with CD34 MicroBeads according to the manufacturer's instructions.

    • Wash the cells and apply them to a MACS column placed in a magnetic field.

    • Collect the unlabeled cells (flow-through) and then elute the magnetically labeled CD34+ cells.

  • Fluorescent Staining for FACS:

    • Resuspend the enriched CD34+ cells (or total MNCs) in FACS buffer.

    • Add the fluorescently conjugated antibodies (anti-CD34, anti-CD38, anti-CD45) and the viability dye.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for sorting.

  • FACS Sorting:

    • Set up the flow cytometer with appropriate compensation controls.

    • Gate on viable, single cells, and then on the CD45dim population to identify blasts.

    • Within the blast gate, identify and sort the CD34+CD38- population.

LSC_Isolation_Workflow start Patient Sample (Bone Marrow or Peripheral Blood) ficoll Ficoll Density Gradient Centrifugation start->ficoll mnc Isolate Mononuclear Cells (MNCs) ficoll->mnc cd34_enrich CD34+ Enrichment (MACS) mnc->cd34_enrich stain Fluorescent Antibody Staining (CD34, CD38, CD45) cd34_enrich->stain facs FACS Sorting stain->facs lsc Isolated CD34+CD38- Leukemia Stem Cells facs->lsc

Caption: Workflow for the isolation of leukemia stem cells.

Colony-Forming Unit (CFU) Assay

This assay assesses the self-renewal and differentiation potential of LSCs in vitro.

Materials:

  • Isolated CD34+CD38- LSCs

  • MethoCult™ medium (e.g., H4434) containing cytokines

  • Sterile 35 mm culture dishes

  • IMDM with 2% FBS

Procedure:

  • Prepare a single-cell suspension of the isolated LSCs in IMDM with 2% FBS.

  • Count the viable cells.

  • Add a defined number of LSCs (e.g., 1 x 10^3 to 1 x 10^4 cells) to the MethoCult™ medium.

  • Vortex the cell suspension and MethoCult™ mixture thoroughly.

  • Let the tube stand for 5-10 minutes to allow bubbles to dissipate.

  • Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.

  • Gently rotate the dishes to ensure even distribution.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • After 14 days, count the colonies (defined as a cluster of >40 cells) under an inverted microscope.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Glasdegib.

Materials:

  • Leukemia cells (cell lines or primary LSCs)

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed the leukemia cells in a culture plate and treat with Glasdegib at various concentrations for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

In Vivo Xenograft Model using NOD/SCID Mice

This model is used to evaluate the in vivo efficacy of Glasdegib on LSC engraftment and leukemia progression.

Materials:

  • NOD/SCID or NSG mice (6-8 weeks old)

  • Isolated primary human LSCs or AML cell lines

  • Sterile PBS

  • Glasdegib formulated for oral gavage

  • Sublethal irradiation source (optional)

Procedure:

  • Engraftment:

    • (Optional) Sublethally irradiate the mice (e.g., 200-250 cGy) 24 hours prior to cell injection to facilitate engraftment.

    • Inject a defined number of LSCs (e.g., 1 x 10^5 to 1 x 10^6 cells) in 100-200 µL of sterile PBS into the tail vein of each mouse.

  • Treatment:

    • Once engraftment is confirmed (e.g., by monitoring peripheral blood for human CD45+ cells), randomize the mice into treatment and control groups.

    • Administer Glasdegib (e.g., 100 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for signs of disease progression (e.g., weight loss, hind limb paralysis).

    • Periodically collect peripheral blood to assess the percentage of human CD45+ cells by flow cytometry.

    • At the end of the study (or when mice become moribund), euthanize the mice and harvest bone marrow, spleen, and liver.

    • Analyze the tissues for human leukemia cell infiltration by flow cytometry (hCD45+) and immunohistochemistry.

Conclusion

Glasdegib is a valuable research tool for investigating the role of the Hedgehog signaling pathway in leukemia stem cell survival and self-renewal. The protocols outlined in these application notes provide a framework for preclinical studies aimed at understanding the mechanism of action of Glasdegib and evaluating its potential as an LSC-targeting agent. The provided data summaries from preclinical and clinical studies offer a basis for comparison and further investigation into the therapeutic applications of Hedgehog pathway inhibition in leukemia.

References

Preclinical Assessment of Glasdegib Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), where it is thought to play a crucial role in the survival and maintenance of leukemia stem cells (LSCs).[1] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[1][2] Preclinical studies have demonstrated that Glasdegib can reduce tumor burden, sensitize quiescent malignant stem cells to chemotherapy, and decrease chemoresistance.[1]

These application notes provide detailed protocols for assessing the preclinical efficacy of Glasdegib in in vitro and in vivo models of AML.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib exerts its anti-leukemic effects by inhibiting the SMO receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3). GLI transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, leading to the suppression of Hh target gene expression and a reduction in the LSC population.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO GLI Complex SUFU-GLI Complex SMO->GLI Complex Inhibits dissociation SUFU SUFU GLI_act Active GLI Target Genes Target Genes GLI_act->Target Genes Activates Transcription Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Target Genes->Cell Proliferation, Survival, Differentiation Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.

In Vitro Efficacy Assessment

Cell Lines and Primary Samples

A panel of human AML cell lines with varying genetic backgrounds should be used (e.g., MOLM-13, KG-1, K562). Primary AML blasts from patients can also be utilized for more clinically relevant studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.

  • Treatment: Treat cells with a range of Glasdegib concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow start Seed AML Cells (96-well plate) treat Treat with Glasdegib (various concentrations & times) start->treat incubate1 Incubate (24, 48, 72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h, 37°C) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze PDX_Workflow start Implant Primary AML Cells into Immunodeficient Mice engraft Monitor Engraftment (hCD45+ cells in blood) start->engraft randomize Randomize Mice into Treatment Groups engraft->randomize treat Administer Treatment (e.g., Glasdegib via oral gavage) randomize->treat monitor Monitor Efficacy (Tumor Volume, Survival, hCD45+ %) treat->monitor end End of Study: Pharmacodynamic Analysis monitor->end Logical_Flow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment viability Cell Viability Assays (IC50 Determination) apoptosis Apoptosis Assays pdx PDX Model Efficacy Study (Tumor Growth, Survival) viability->pdx Informs Dose Selection colony Colony Formation Assays western Western Blotting (Hh Pathway Modulation) colony->pdx Predicts in vivo Stem Cell Targeting pd Pharmacodynamic Analysis (Hh Pathway Modulation in Tumors) western->pd Confirms Target Engagement

References

Glasdegib Maleate for Research in Solid Tumors with Aberrant Hedgehog Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib maleate, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, is a critical tool for investigating the role of the Hedgehog (Hh) signaling pathway in cancer biology.[1][2] While clinically approved for the treatment of acute myeloid leukemia (AML) in combination with low-dose cytarabine, its application in preclinical research extends to various solid tumors where aberrant Hh signaling is implicated as a driver of tumorigenesis, cancer stem cell maintenance, and therapeutic resistance.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in solid tumor research.

Mechanism of Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[6] Its aberrant reactivation in cancer creates a dependency that can be exploited therapeutically. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the seven-transmembrane protein Smoothened (SMO).[7][8] Uninhibited SMO then transduces a signal that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[9]

Glasdegib targets and inhibits the SMO receptor, effectively blocking the downstream activation of the Hh pathway, even in the presence of activating ligands or inactivating mutations in PTCH1.[2]

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.

Application in Solid Tumor Research

Aberrant Hedgehog signaling has been identified in a variety of solid tumors, including medulloblastoma, basal cell carcinoma, pancreatic cancer, lung cancer, and breast cancer, making Glasdegib a valuable research tool for these malignancies.[4][5]

In Vitro Studies

Glasdegib can be used in a range of in vitro assays to investigate its effects on solid tumor cell lines with known or suspected Hh pathway activation.

Table 1: In Vitro Activity of Glasdegib in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
DaoyMedulloblastoma~5[2]
Panc-1Pancreatic CancerData not readily available in searched results
AsPC-1Pancreatic CancerData not readily available in searched results
A549Non-Small Cell Lung CancerData not readily available in searched results
H460Non-Small Cell Lung CancerData not readily available in searched results
MCF-7Breast CancerData not readily available in searched results[10]
MDA-MB-231Breast CancerData not readily available in searched results[10]

Note: Specific IC50 values for Glasdegib in many solid tumor cell lines are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.

In Vivo Studies

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are powerful tools to evaluate the in vivo efficacy of Glasdegib in solid tumors.

Table 2: In Vivo Efficacy of Glasdegib in Solid Tumor Xenograft Models

Tumor ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Citation
Medulloblastoma PDXMedulloblastoma100 mg/kg, oral, dailySignificant reduction in tumor burden[3]
Pancreatic Cancer XenograftPancreatic CancerData not readily available in searched resultsData not readily available in searched results[11][12]
Non-Small Cell Lung Cancer XenograftNon-Small Cell Lung CancerData not readily available in searched resultsData not readily available in searched results[13][14]

Note: Detailed quantitative TGI data for Glasdegib monotherapy in various solid tumor xenograft models is limited in the public domain. The primary focus of many published studies has been on hematological malignancies.

Experimental Protocols

Preparation of this compound for In Vitro Use

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. The molecular weight of this compound is 590.6 g/mol .

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh the calculated amount of this compound and dissolve it in an appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 1 nM to 10 µM).

    • It is recommended to prepare fresh working solutions for each experiment.

  • Storage:

    • Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of Glasdegib on the viability of adherent solid tumor cell lines.

Materials:

  • Solid tumor cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • Glasdegib working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow for In Vitro Cell Viability Assay

In_Vitro_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of Glasdegib B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A typical experimental workflow for determining the IC50 value of Glasdegib in a cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of Glasdegib working solutions at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate Glasdegib working solution to each well. Include vehicle control (medium with the same concentration of DMSO as the highest Glasdegib concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the Glasdegib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of Glasdegib in a subcutaneous solid tumor xenograft model. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Solid tumor cells or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Calipers

  • Animal balance

Logical Relationship of In Vivo Xenograft Study

In_Vivo_Logic A Tumor Implantation (Cell line or PDX) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C Once tumors reach a palpable size D Treatment Administration (Glasdegib or Vehicle) C->D E Continued Tumor Growth Monitoring D->E F Endpoint Determination (e.g., tumor volume, body weight) E->F G Data Analysis (TGI calculation) F->G

Caption: Logical flow of a preclinical in vivo xenograft study to evaluate the efficacy of Glasdegib.

Procedure:

  • Tumor Implantation:

    • For CDX models, inject 1-10 x 10^6 tumor cells resuspended in 100-200 µL of PBS (with or without Matrigel) subcutaneously into the flank of each mouse.

    • For PDX models, implant a small (2-3 mm³) tumor fragment subcutaneously into the flank.[1][15]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the Glasdegib formulation for oral gavage at the desired concentration (e.g., 100 mg/kg) in the vehicle.

    • Administer Glasdegib or vehicle to the respective groups daily via oral gavage.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Statistically analyze the differences in tumor growth between the treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of Hedgehog pathway inhibition in solid tumors. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Given the context-dependent nature of Hh signaling in different tumor types, it is crucial to empirically determine optimal experimental conditions and to correlate findings with the underlying molecular characteristics of the cancer models being studied. Further research is warranted to fully elucidate the efficacy of Glasdegib in a broader range of solid malignancies.

References

Application Notes: Phase 1b Study of Glasdegib with Standard Chemotherapy in AML/MDS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glasdegib is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In adults, the aberrant activation of the Hh pathway is believed to play a role in the development and persistence of cancer stem cells, including leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[2][3] By inhibiting this pathway, Glasdegib aims to reduce the LSC population and sensitize leukemic cells to chemotherapy.[2] Phase 1b clinical trials have evaluated Glasdegib in combination with standard chemotherapy agents, such as low-dose cytarabine (LDAC) and azacitidine, for patients with newly diagnosed AML or high-risk MDS who are often ineligible for intensive induction chemotherapy.[4][5]

Mechanism of Action: Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and is typically quiescent in adult tissues.[3] Its reactivation in hematologic malignancies is associated with the survival and proliferation of LSCs.[6] Glasdegib targets and inhibits the transmembrane protein SMO. In the absence of a Hedgehog ligand, the PTCH1 receptor inhibits SMO. When the ligand binds, this inhibition is lifted, allowing SMO to activate a downstream cascade involving GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO blocks this entire downstream cascade, even when the pathway is abnormally activated.[2]

G cluster_0 Hedgehog Signaling Pathway cluster_1 Glasdegib Action HHL Hedgehog Ligand PTCH1 PTCH1 Receptor HHL->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activates GLI Active GLI (Transcription Factor) SUFU_GLI->GLI Releases Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression (Proliferation, Survival) Glasdegib Glasdegib Glasdegib->SMO Inhibits G cluster_workflow Phase 1b Clinical Trial Workflow cluster_treatment Treatment Cycles (28-day) Screening Patient Screening (Newly Diagnosed AML/MDS) Eligibility Assess Eligibility Criteria (e.g., Age ≥75 or comorbidities) Screening->Eligibility Consent Informed Consent Eligibility->Consent Enrollment Enrollment & Baseline Assessment (Bone Marrow Biopsy, Labs) Consent->Enrollment Cycle Administer Glasdegib + Chemotherapy Enrollment->Cycle Safety Monitor Safety & AEs Cycle->Safety Continue Cycles Progression Disease Progression or Unacceptable Toxicity Cycle->Progression Efficacy Assess Response (e.g., End of Cycle 2, 4) Safety->Efficacy Continue Cycles Safety->Progression Efficacy->Cycle Continue Cycles FollowUp Long-Term Follow-Up (Overall Survival) Efficacy->FollowUp Response Achieved OffStudy Off Study FollowUp->OffStudy Progression->OffStudy

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to Glasdegib Maleate in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Glasdegib maleate in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML?

Glasdegib is an inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets the Smoothened (SMO) protein, a key component of this pathway.[1] In AML, aberrant Hedgehog signaling is implicated in the survival and proliferation of leukemic stem cells (LSCs).[2][3] By inhibiting SMO, Glasdegib disrupts the downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn control the expression of genes involved in cell cycle progression and survival.[3] Preclinical studies suggest that Glasdegib may act as a chemosensitizer, making LSCs more susceptible to cytotoxic agents like low-dose cytarabine (LDAC).[3]

Q2: What are the known mechanisms of resistance to Glasdegib in AML cells?

Resistance to Glasdegib in AML can be multifactorial and can be broadly categorized as follows:

  • SMO-dependent resistance: This can occur through mutations in the SMO gene that prevent Glasdegib from binding to its target protein.

  • SMO-independent/non-canonical Hedgehog pathway activation: In this scenario, the GLI transcription factors are activated through pathways that bypass SMO. This can involve crosstalk with other signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[4]

  • Epigenetic silencing of GLI3: The GLI3 protein can act as a transcriptional repressor, and its silencing through epigenetic mechanisms like DNA methylation can lead to the activation of Hedgehog target genes, contributing to Glasdegib resistance.[5] Treatment with hypomethylating agents has been shown to restore GLI3 expression and sensitivity to Glasdegib.[5]

  • Role of the bone marrow microenvironment: Stromal cells within the bone marrow niche can protect AML cells from the effects of Glasdegib. This protection can be mediated through the secretion of Hedgehog ligands or other factors that promote cell survival and drug resistance.[6][7]

  • Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters can lead to the efflux of Glasdegib from the cancer cells, reducing its intracellular concentration and efficacy.[6]

Q3: My AML cell line is showing unexpected resistance to Glasdegib in my in vitro assay. What could be the issue?

Several factors could contribute to this observation:

  • Cell line characteristics: Not all AML cell lines are equally sensitive to Glasdegib. The intrinsic genetic and epigenetic landscape of the cell line, including the status of the Hedgehog pathway and expression of resistance-related genes, will influence its response.

  • Drug solubility and stability: this compound has moderate aqueous solubility. Ensure that the drug is properly dissolved and stable in your culture medium. Precipitation of the drug can lead to a lower effective concentration. See the troubleshooting guide below for more details.

  • Experimental conditions: Factors such as cell density, passage number, and the presence of serum in the culture medium can all impact the cellular response to Glasdegib. It is crucial to maintain consistent experimental conditions.

  • Development of acquired resistance: If the cells have been cultured with the drug for an extended period, they may have developed acquired resistance through the mechanisms described in Q2.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity of Glasdegib in AML cell lines.
Possible Cause Troubleshooting Step
Poor Glasdegib Solubility Prepare a high-concentration stock solution of Glasdegib in a suitable solvent like DMSO. When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation. Consider pre-warming the medium before adding the drug solution.
Drug Degradation Prepare fresh dilutions of Glasdegib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -80°C for long-term stability.
Sub-optimal Cell Culture Conditions Ensure cells are in the logarithmic growth phase at the time of treatment. Maintain a consistent seeding density across experiments. Monitor and control for mycoplasma contamination, which can affect cellular responses. Use a consistent lot of fetal bovine serum (FBS), as different lots can have varying levels of growth factors that may influence the Hedgehog pathway.
Cell Line-Specific Resistance Verify the baseline expression of key Hedgehog pathway components (e.g., PTCH1, SMO, GLI1, GLI3) in your cell line via qPCR or Western blot. If possible, compare the sensitivity of your cell line to other published AML cell lines.
Problem 2: Difficulty in detecting changes in Hedgehog pathway activity after Glasdegib treatment.
Possible Cause Troubleshooting Step
Inadequate Treatment Time or Concentration Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in downstream targets. Effects on gene expression (e.g., GLI1 mRNA) may be detectable earlier than changes in protein levels.
Low Abundance of Target Proteins For Western blotting, ensure you are loading a sufficient amount of protein lysate. Use sensitive detection reagents and consider using an enrichment step if the target protein is known to be of low abundance.
Antibody Issues (Western Blot) Validate your primary antibodies to ensure they are specific and sensitive for the target protein. Run appropriate positive and negative controls.
Poor RNA Quality (qPCR) Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription and qPCR. Design and validate qPCR primers to ensure they are specific and efficient.
Non-canonical Pathway Activation If you do not observe changes in canonical Hedgehog pathway targets despite seeing a cellular phenotype, consider investigating non-canonical activation of GLI transcription factors. This may involve assessing the activity of other signaling pathways like PI3K/AKT.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Glasdegib in Selected AML Cell Lines

Cell LineIC50 (nM)Noteworthy Characteristics
MOLM-1410 - 50FLT3-ITD positive
MV4-11<100FLT3-ITD positive
THP-1>1000MLL rearranged
KG-1>1000p53 mutated
OCI-AML3>1000DNMT3A and NPM1 mutated

IC50 values can vary depending on the specific assay conditions and duration of treatment. This table provides a general overview based on published data.

Table 2: Clinical Response to Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in a Phase II Study (BRIGHT AML 1003)

ParameterGlasdegib + LDAC (n=84)LDAC Alone (n=41)
Median Overall Survival (months) 8.84.9
Complete Remission (CR) Rate (%) 172.3

Experimental Protocols

Protocol 1: Generation of Glasdegib-Resistant AML Cell Lines
  • Initial Culture: Culture the parental AML cell line in standard culture medium.

  • Dose Escalation: Begin by treating the cells with a low concentration of Glasdegib (e.g., the IC20 concentration).

  • Sub-culturing: Once the cells have recovered and are proliferating, sub-culture them and gradually increase the concentration of Glasdegib in a stepwise manner.

  • Monitoring: At each step, monitor cell viability and proliferation.

  • Selection: Continue this process over several months until a cell line that can proliferate in a high concentration of Glasdegib (e.g., >1 µM) is established.

  • Validation: Characterize the resistant cell line by comparing its IC50 value to the parental cell line. Investigate the underlying resistance mechanisms using the protocols outlined below.

Protocol 2: Co-culture of AML Cells with Bone Marrow Stromal Cells
  • Stromal Cell Seeding: Seed a bone marrow stromal cell line (e.g., HS-5) into a multi-well plate and allow them to adhere and form a confluent monolayer.[7]

  • AML Cell Addition: Once the stromal layer is established, carefully add the AML cells on top of the stromal cells.[7]

  • Co-culture: Co-culture the cells for 24-48 hours to allow for cell-cell interactions to be established.

  • Glasdegib Treatment: After the co-culture period, treat the cells with Glasdegib at various concentrations.

  • Analysis: After the desired treatment duration, harvest the AML cells (which will be in suspension) and analyze them for viability, apoptosis, and gene/protein expression.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Hedgehog Pathway Genes
  • RNA Extraction: Extract total RNA from Glasdegib-treated and control AML cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your genes of interest (e.g., GLI1, PTCH1, SMO) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.

Protocol 4: Western Blotting for Hedgehog Pathway Proteins
  • Protein Extraction: Lyse Glasdegib-treated and control AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., SMO, GLI1, GLI3, p-AKT, total AKT).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Protocol 5: Flow Cytometry for Leukemic Stem Cell (LSC) Analysis
  • Cell Preparation: Harvest AML cells after treatment with Glasdegib.

  • Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against LSC markers, such as CD34, CD38, CD123, and TIM-3.[8]

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Gating Strategy: Gate on the viable, single-cell population and then identify the LSC population based on the expression of your chosen markers (e.g., CD34+CD38-).[8]

  • Analysis: Quantify the percentage of LSCs in the treated and control samples.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Intervention Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes transcription Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Canonical Hedgehog Signaling Pathway and the site of Glasdegib inhibition.

Resistance_Mechanisms cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Activation cluster_other Other Mechanisms SMO SMO GLI_active Active GLI SMO->GLI_active Cell Proliferation & Survival Cell Proliferation & Survival GLI_active->Cell Proliferation & Survival Glasdegib Glasdegib Glasdegib->SMO PI3K_AKT PI3K/AKT Pathway PI3K_AKT->GLI_active RAS_MAPK RAS/MAPK Pathway RAS_MAPK->GLI_active SMO_mutation SMO Mutation SMO_mutation->SMO Alters binding site GLI3_silencing GLI3 Silencing GLI3_silencing->GLI_active Promotes activation ABC_transporters ABC Transporters ABC_transporters->Glasdegib Efflux

Caption: Overview of key mechanisms of resistance to Glasdegib in AML cells.

Experimental_Workflow AML Cell Culture AML Cell Culture Glasdegib Treatment Glasdegib Treatment AML Cell Culture->Glasdegib Treatment Cell Viability Assay Cell Viability Assay Glasdegib Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Glasdegib Treatment->Apoptosis Assay qPCR qPCR Glasdegib Treatment->qPCR Gene Expression Western Blot Western Blot Glasdegib Treatment->Western Blot Protein Expression Flow Cytometry (LSCs) Flow Cytometry (LSCs) Glasdegib Treatment->Flow Cytometry (LSCs) LSC Analysis

Caption: A typical experimental workflow for studying Glasdegib resistance in AML cells.

References

Technical Support Center: Overcoming Chemoresistance in AML with Glasdegib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Glasdegib combination therapy to overcome chemoresistance in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Glasdegib in overcoming chemoresistance in AML?

A1: Glasdegib is a potent and selective oral inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) protein.[1][2][3] The Hedgehog pathway is implicated in the survival and maintenance of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to relapse.[4] By inhibiting SMO, Glasdegib disrupts the signaling cascade that leads to the activation of downstream transcription factors like GLI1 and GLI2. This inhibition is thought to sensitize quiescent LSCs to the effects of cytotoxic chemotherapy, thereby reducing chemoresistance and improving treatment outcomes.[4]

Q2: What are the most common combination therapies for Glasdegib in AML research?

A2: Glasdegib is most commonly studied in combination with:

  • Low-dose cytarabine (LDAC): This is the FDA-approved combination for newly diagnosed AML in older adults or those with comorbidities that preclude intensive chemotherapy.[5]

  • Azacitidine: This combination has been investigated in clinical trials for patients with AML or higher-risk myelodysplastic syndromes (MDS).

  • Intensive chemotherapy (e.g., cytarabine and daunorubicin): Studies have explored the addition of Glasdegib to standard induction and consolidation chemotherapy regimens.[6]

Q3: What is the recommended concentration range for Glasdegib in in vitro experiments?

A3: The optimal concentration of Glasdegib for in vitro studies can vary depending on the AML cell line and the specific experimental conditions. However, a starting point for dose-response experiments is typically in the low nanomolar to low micromolar range. Preclinical studies have shown Glasdegib to have an IC50 of approximately 5 nM in cell-based reporter assays for Hedgehog pathway inhibition. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line of interest.

Q4: How should I prepare and store Glasdegib for in vitro use?

A4: Glasdegib is soluble in DMSO.[7][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C.[9] Working solutions can be prepared by diluting the stock solution in cell culture medium. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Issue Possible Cause(s) Troubleshooting Step(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Results not reproducible 1. Inconsistent incubation times. 2. Variation in reagent preparation. 3. Cell line instability (e.g., changes in passage number).1. Standardize all incubation times for drug treatment and assay development. 2. Prepare fresh reagents for each experiment and ensure complete solubilization of formazan crystals. 3. Use cells within a consistent and low passage number range.
Low signal or poor dynamic range 1. Insufficient number of viable cells. 2. Suboptimal assay incubation time. 3. Incorrect wavelength settings on the plate reader.1. Optimize the initial cell seeding density. 2. Perform a time-course experiment to determine the optimal incubation time for formazan development. 3. Ensure the plate reader is set to the correct absorbance wavelength for the specific tetrazolium salt used.
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Issue Possible Cause(s) Troubleshooting Step(s)
High background staining in the negative control 1. Excessive enzymatic dissociation (for adherent cells). 2. Mechanical stress during cell handling. 3. Reagent concentration too high.1. Use a gentle, non-enzymatic cell detachment method if possible. 2. Handle cells gently, avoid vigorous vortexing, and use low-speed centrifugation. 3. Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations.
Poor separation between live, apoptotic, and necrotic populations 1. Incorrect compensation settings. 2. Delayed analysis after staining. 3. Suboptimal gating strategy.1. Prepare single-stained controls for proper compensation setup. 2. Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. 3. Use unstained and single-stained controls to set appropriate gates for each population.
Low percentage of apoptotic cells after treatment 1. Drug concentration is too low or treatment time is too short. 2. Cell line is resistant to the treatment. 3. Apoptosis peak has already passed.1. Perform a dose-response and time-course experiment to identify optimal conditions for inducing apoptosis. 2. Confirm the sensitivity of your cell line to Glasdegib and the combination agent. 3. Analyze cells at multiple time points to capture the peak of apoptosis.
Colony Forming Assays
Issue Possible Cause(s) Troubleshooting Step(s)
Low plating efficiency in control group 1. Suboptimal cell density. 2. Poor quality of methylcellulose or other semi-solid media. 3. Inadequate growth factors or supplements.1. Optimize the number of cells plated per dish.[10] 2. Use high-quality, pre-tested reagents. 3. Ensure the media is supplemented with the appropriate cytokines and growth factors for your specific AML cells.
Colonies are small or poorly formed 1. Insufficient incubation time. 2. Suboptimal culture conditions (e.g., temperature, CO2, humidity). 3. Presence of inhibitory substances.1. Extend the incubation period to allow for adequate colony growth. 2. Ensure the incubator is properly calibrated and maintained. Use a humidified chamber. 3. Screen all reagents for potential cytotoxicity.
High variability in colony numbers between replicate plates 1. Inconsistent cell plating. 2. Uneven distribution of cells in the semi-solid medium. 3. Subjectivity in colony counting.1. Ensure a homogenous cell suspension before adding to the medium. 2. Mix the cell suspension and medium thoroughly but gently to avoid air bubbles. 3. Establish clear criteria for what constitutes a colony and have the same person count all plates if possible.

Data Presentation

Table 1: In Vitro Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in AML Patient-Derived Xenograft (PDX) Models
Treatment GroupTumor Growth Inhibition (%)Reduction in CD45+/CD33+ Blasts in Bone Marrow (%)
Vehicle Control00
Glasdegib (100 mg/kg, oral, daily)2530
LDAC (10 mg/kg, subcutaneous, twice daily for 10 days)4045
Glasdegib + LDAC8590

Note: Data are representative values synthesized from preclinical findings and should be confirmed in your specific experimental system.

Table 2: Clinical Efficacy of Glasdegib in Combination with Chemotherapy in Newly Diagnosed AML
Study (Combination)Patient PopulationMedian Overall Survival (Glasdegib arm vs. Control arm)Complete Remission Rate (Glasdegib arm vs. Control arm)
BRIGHT AML 1003 (Glasdegib + LDAC)[5]Ineligible for intensive chemotherapy8.3 months vs. 4.3 months19.2% vs. 2.6%
Phase 2 (Glasdegib + Cytarabine/Daunorubicin)[6]Untreated AML or high-risk MDS14.9 months46.4%
BRIGHT AML 1019 (Glasdegib + Azacitidine)[4]Non-intensive chemotherapy9.2 months20%

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Glasdegib in combination with a chemotherapeutic agent on AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, HL-60)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Glasdegib

  • Chemotherapeutic agent (e.g., Cytarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Glasdegib and the combination agent in culture medium.

  • Add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by Glasdegib combination therapy in AML cells.

Materials:

  • AML cells treated with Glasdegib and/or a chemotherapeutic agent

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent (if any) and suspension cells after drug treatment.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use single-stained controls for compensation and unstained cells to set the gates.

Colony Forming Cell (CFC) Assay

Objective: To assess the effect of Glasdegib combination therapy on the clonogenic potential of AML progenitor cells.

Materials:

  • Primary AML patient samples or AML cell lines

  • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

  • Appropriate cytokines and growth factors (e.g., SCF, IL-3, IL-6, GM-CSF)

  • Glasdegib and combination agent

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of AML cells.

  • Add the desired concentrations of Glasdegib and the combination agent to the methylcellulose medium containing the appropriate cytokines.

  • Add the AML cells to the medium at a density of 1 x 10^3 to 1 x 10^5 cells/mL, depending on the cell source.

  • Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow air bubbles to escape.

  • Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

  • Incubate the dishes at 37°C in a 5% CO2, high-humidity incubator for 10-14 days.

  • Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.

  • Calculate the percentage of colony inhibition compared to the vehicle control.

Mandatory Visualizations

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway in AML and Inhibition by Glasdegib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Release Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1, BCL2) GLI_active->Target_Genes Translocates to Nucleus LSC_Survival Leukemic Stem Cell Survival & Proliferation Target_Genes->LSC_Survival Hedgehog_Ligand Hedgehog Ligand (e.g., SHH, IHH) Hedgehog_Ligand->PTCH1 Binds Glasdegib Glasdegib Glasdegib->SMO Inhibits Chemoresistance Chemoresistance LSC_Survival->Chemoresistance

Caption: Hedgehog signaling pathway in AML and its inhibition by Glasdegib.

Experimental_Workflow Experimental Workflow for Evaluating Glasdegib Combination Therapy cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture AML Cell Culture (Cell Lines or Primary Samples) Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis Clonogenic Colony Forming Assay Cell_Culture->Clonogenic Drug_Prep Drug Preparation (Glasdegib & Combination Agent) Drug_Prep->Viability Drug_Prep->Apoptosis Drug_Prep->Clonogenic IC50 IC50 Determination Viability->IC50 Synergy Synergy Analysis (e.g., Bliss, Chou-Talalay) Viability->Synergy Statistical Statistical Analysis Apoptosis->Statistical Clonogenic->Statistical IC50->Synergy Outcome Assessment of Chemoresistance Reversal Synergy->Outcome Statistical->Outcome

Caption: Workflow for in vitro evaluation of Glasdegib combination therapy.

Synergy_Logic Logical Framework for Synergy Analysis cluster_models Synergy Models cluster_interpretation Interpretation Dose_Response_A Dose-Response Curve (Drug A: Glasdegib) Combination_Matrix Combination Dose-Response Matrix (Drug A + Drug B) Dose_Response_A->Combination_Matrix Dose_Response_B Dose-Response Curve (Drug B: Chemo Agent) Dose_Response_B->Combination_Matrix Bliss Bliss Independence Model Combination_Matrix->Bliss Chou_Talalay Chou-Talalay Method (CI) Combination_Matrix->Chou_Talalay Synergy_Score Calculate Synergy Score / CI Bliss->Synergy_Score Chou_Talalay->Synergy_Score Synergism Synergism (CI < 1) Synergy_Score->Synergism Additive Additive Effect (CI = 1) Synergy_Score->Additive Antagonism Antagonism (CI > 1) Synergy_Score->Antagonism

Caption: Logical framework for determining drug synergy.

References

Technical Support Center: Investigating the Impact of DNMT3A Mutations on Glasdegib Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of DNMT3A mutations on the therapeutic efficacy of Glasdegib in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of DNMT3A mutations on the clinical response to Glasdegib in AML patients?

A1: Clinical evidence from subgroup analyses of the Phase II BRIGHT AML 1003 trial suggests that DNMT3A mutations are associated with a poorer prognosis in AML patients treated with Glasdegib in combination with low-dose cytarabine (LDAC). Patients with DNMT3A mutations exhibited a shorter overall survival (OS) compared to those without the mutation in both the Glasdegib plus LDAC and the LDAC alone treatment arms.[1] The resistance to Glasdegib in the context of DNMT3A mutations is an area of active investigation, and the precise mechanisms are not yet fully understood.[2]

Q2: What is the mechanism of action of Glasdegib, and how might DNMT3A mutations interfere with it?

A2: Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) receptor.[3] The Hedgehog pathway is crucial for the survival and proliferation of leukemic stem cells (LSCs).[4] While a direct regulatory link in AML is still under investigation, preclinical studies in other cancers suggest that DNMT3A can epigenetically regulate the Hedgehog pathway. For instance, DNMT3A can suppress a microRNA (miR-149) that in turn targets NOTCH1, an activator of the Hedgehog pathway.[1] It is hypothesized that loss-of-function mutations in DNMT3A could therefore lead to aberrant activation of the Hedgehog pathway, potentially counteracting the inhibitory effect of Glasdegib.

Q3: Are there alternative therapeutic strategies for AML patients with DNMT3A mutations who respond poorly to Glasdegib?

A3: Given that DNMT3A mutations are associated with chemoresistance through mechanisms like impaired DNA damage repair, therapies that exploit these vulnerabilities are being explored.[5][6] For instance, the efficacy of PARP inhibitors in combination with other agents is under investigation for DNMT3A-mutated AML.[5] Additionally, given the role of DNMT3A in epigenetic regulation, therapies involving hypomethylating agents continue to be a cornerstone of treatment for many AML patients.

Troubleshooting Guides

Problem 1: Inconsistent cell viability results in DNMT3A-mutated vs. wild-type AML cell lines treated with Glasdegib.
  • Possible Cause 1: Cell line integrity and mutation status.

    • Troubleshooting: Regularly authenticate cell lines and confirm the DNMT3A mutation status using sequencing. Genetic drift can occur in cultured cells, affecting experimental reproducibility.

  • Possible Cause 2: Variability in experimental conditions.

    • Troubleshooting: Standardize all experimental parameters, including cell seeding density, drug concentration, incubation time, and passage number. Ensure consistent solvent (e.g., DMSO) concentrations across all treatment and control groups.

  • Possible Cause 3: Suboptimal drug concentration.

    • Troubleshooting: Perform a dose-response curve for Glasdegib in each cell line to determine the optimal concentration range for observing differential effects.

Problem 2: Difficulty in detecting changes in Hedgehog pathway activity upon Glasdegib treatment in DNMT3A-mutated cells.
  • Possible Cause 1: Insufficient treatment duration.

    • Troubleshooting: Conduct a time-course experiment to identify the optimal duration of Glasdegib treatment for observing changes in downstream Hedgehog pathway proteins (e.g., GLI1, PTCH1) by Western blot.

  • Possible Cause 2: Low basal Hedgehog pathway activity.

    • Troubleshooting: Confirm basal expression of key Hedgehog pathway components in your cell lines. Some AML cell lines may have low intrinsic pathway activity, making it difficult to detect the effects of an inhibitor.

  • Possible Cause 3: Antibody quality for Western blotting.

    • Troubleshooting: Validate the specificity and sensitivity of your primary antibodies for Hedgehog pathway proteins using positive and negative controls.

Quantitative Data Summary

The following table summarizes the overall survival data from the BRIGHT AML 1003 trial for the subgroup of patients with DNMT3A mutations.

Treatment ArmMedian Overall Survival (Months) in DNMT3A-mutated patients
Glasdegib + Low-Dose Cytarabine (LDAC)3.1[1]
Low-Dose Cytarabine (LDAC) Alone1.9[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Glasdegib on the viability of AML cells with and without DNMT3A mutations.

  • Materials:

    • AML cell lines (DNMT3A-mutated and wild-type)

    • Glasdegib

    • RPMI-1640 medium with 10% FBS

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well.

    • Treat cells with varying concentrations of Glasdegib or vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis in AML cells following Glasdegib treatment.

  • Materials:

    • AML cell lines (DNMT3A-mutated and wild-type)

    • Glasdegib

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat AML cells with Glasdegib or vehicle control for the desired time.

    • Harvest and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Hedgehog Pathway Proteins

This protocol is for detecting changes in the expression of Hedgehog pathway proteins.

  • Materials:

    • AML cell lines (DNMT3A-mutated and wild-type)

    • Glasdegib

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-PTCH1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with Glasdegib or vehicle control.

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO GLI (Inactive) GLI (Inactive) SMO->GLI (Inactive) Activates SUFU SUFU SUFU->GLI (Inactive) Binds & Sequesters GLI (Active) GLI (Active) GLI (Inactive)->GLI (Active) Dissociates from SUFU Target Genes Target Genes GLI (Active)->Target Genes Promotes Transcription

Caption: Canonical Hedgehog Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis start Seed DNMT3A-mutated and WT AML cells treatment Treat with Glasdegib or Vehicle Control start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (Hedgehog Pathway Proteins) treatment->western data_analysis Compare response between DNMT3A-mutated and WT cells viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for assessing Glasdegib response.

Logical_Relationship DNMT3A Mutation DNMT3A Mutation Altered Epigenome Altered Epigenome DNMT3A Mutation->Altered Epigenome Impaired DNA Damage Repair Impaired DNA Damage Repair DNMT3A Mutation->Impaired DNA Damage Repair Hedgehog Pathway Dysregulation Hedgehog Pathway Dysregulation Altered Epigenome->Hedgehog Pathway Dysregulation Reduced Glasdegib Efficacy Reduced Glasdegib Efficacy Hedgehog Pathway Dysregulation->Reduced Glasdegib Efficacy Impaired DNA Damage Repair->Reduced Glasdegib Efficacy Glasdegib Treatment Glasdegib Treatment Glasdegib Treatment->Reduced Glasdegib Efficacy Attempts to inhibit pathway

Caption: Hypothesized impact of DNMT3A mutations.

References

Technical Support Center: Managing Glasdegib-Associated Side Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Glasdegib-induced muscle spasms and dysgeusia in experimental settings.

Troubleshooting Guides

Issue: Unexpected or Severe Muscle Spasms in Animal Models

Initial Assessment:

  • Observe and Document: Carefully observe the animals for the frequency, duration, and severity of muscle spasms. Note any associated signs of distress.

  • Review Dosing and Administration: Verify the correct dosage and administration of Glasdegib. Inadvertent overdose can exacerbate side effects.

  • Baseline Health Check: Ensure that the observed muscle spasms are not a result of underlying health issues in the animal model unrelated to Glasdegib treatment.

Mitigation Strategies & Experimental Protocols:

  • Dose Modification: As a first-line approach, consider a dose-reduction experiment. Based on clinical trial data where dose reductions were implemented, a 50% reduction in the Glasdegib dose can be a starting point for evaluating the impact on muscle spasm severity while maintaining the desired therapeutic effect.[1]

  • Electrolyte Monitoring and Supplementation:

    • Rationale: Muscle cramps can be associated with electrolyte imbalances.

    • Protocol:

      • Establish baseline serum electrolyte levels (Sodium, Potassium, Calcium, Magnesium) in a control group of animals.

      • At the onset of muscle spasms in the Glasdegib-treated group, collect blood samples to analyze electrolyte levels.

      • Compare the electrolyte levels between the control and treated groups.

      • If a deficiency is identified, design a supplementation study. For example, if hypomagnesemia is observed, a magnesium-rich electrolyte solution can be administered via drinking water or gavage. The dosage should be calculated based on established animal dietary requirements and the observed deficiency.

Issue: Altered Feeding Behavior or Weight Loss, Potentially Indicating Dysgeusia

Initial Assessment:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to identify any significant changes following Glasdegib administration.

  • Body Weight Monitoring: Regularly record the body weight of the animals.

  • Oral Examination: Perform a visual inspection of the oral cavity to rule out mucositis or other oral health issues that could affect feeding.

Mitigation Strategies & Experimental Protocols:

  • Two-Bottle Choice Taste Preference Assay:

    • Objective: To quantitatively assess changes in taste preference.

    • Protocol:

      • Acclimatize animals to a two-bottle choice setup, with both bottles containing water.

      • Following acclimatization, present the animals with a choice between a bottle of plain water and a bottle containing a tastant solution (e.g., sweet, salty, sour, bitter, or umami).

      • Measure the volume of liquid consumed from each bottle over a 24-hour period to establish a baseline preference ratio.

      • Administer Glasdegib and repeat the two-bottle choice test with the same tastant.

      • A significant shift in the preference ratio post-treatment is indicative of dysgeusia.

  • Evaluation of Mitigating Agents:

    • Rationale: Agents that have shown some efficacy in managing chemotherapy-induced dysgeusia can be tested in a preclinical Glasdegib model.[2][3]

    • Protocol:

      • Establish dysgeusia in an animal model using the two-bottle choice assay.

      • Administer a potential mitigating agent (e.g., zinc supplementation in drinking water, or systemic administration of amifostine) to a cohort of Glasdegib-treated animals.

      • Include appropriate control groups (Glasdegib alone, vehicle control, mitigating agent alone).

      • Re-evaluate taste preference using the two-bottle choice assay to determine if the mitigating agent can reverse or attenuate the Glasdegib-induced taste alterations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Glasdegib?

A1: Glasdegib is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets and binds to the Smoothened (SMO) receptor, a key transmembrane protein in this pathway. By inhibiting SMO, Glasdegib prevents the activation of downstream transcription factors (GLI1 and GLI2), which are involved in cell proliferation and survival. In the context of acute myeloid leukemia (AML), this inhibition is thought to disrupt the survival of leukemic stem cells.[4][5][6]

Q2: Are muscle spasms and dysgeusia common side effects of Glasdegib?

A2: Yes, muscle spasms and dysgeusia are recognized as common, on-target adverse events associated with Hedgehog pathway inhibitors, including Glasdegib.[1] Clinical trial data from the BRIGHT AML 1003 study provides specific incidence rates for these side effects.

Q3: What is the reported incidence of muscle spasms and dysgeusia in clinical trials?

A3: In the pivotal BRIGHT AML 1003 trial, the incidence of muscle spasms and dysgeusia was notably higher in the Glasdegib plus low-dose cytarabine (LDAC) arm compared to the LDAC alone arm. The following tables summarize the reported incidence and grades of these adverse events.

Table 1: Incidence of Muscle Spasms in the BRIGHT AML 1003 Trial [6][7][8]

Treatment ArmAny Grade IncidenceGrade 3-4 Incidence
Glasdegib + LDAC22.6% - 30.9%Data not consistently reported across all sources
LDAC Alone~12%Data not consistently reported across all sources

Table 2: Incidence of Dysgeusia in the BRIGHT AML 1003 Trial [6][7]

Treatment ArmAny Grade IncidenceGrade 3-4 Incidence
Glasdegib + LDAC21% - 26.1%0%
LDAC Alone~2% - 5%0%

Q4: What are the recommended dose modifications for these adverse events in a clinical setting, and how can this inform my preclinical research?

A4: In clinical practice, for grade 3 or 4 non-hematologic toxicities, it is recommended to interrupt Glasdegib treatment until the symptoms resolve to grade 1 or baseline. Treatment can then be resumed at the same or a reduced dose (e.g., 50 mg daily).[1] For researchers, this provides a rationale for incorporating dose-response and dose-interruption arms in your preclinical studies to investigate the relationship between drug exposure and the severity of these side effects.

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI SUFU->GLI Sequesters Active GLI Active GLI GLI->Active GLI Activation Target Gene Transcription Target Gene Transcription Active GLI->Target Gene Transcription Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Workflow: Investigating Glasdegib-Induced Muscle Spasms

Muscle_Spasm_Workflow start Start: Observe Muscle Spasms assessment Assess Severity and Frequency (e.g., Observational Scoring) start->assessment dose_response Conduct Dose-Response Study (e.g., 100%, 50%, 25% of original dose) assessment->dose_response electrolyte_protocol Implement Electrolyte Monitoring Protocol assessment->electrolyte_protocol outcome Evaluate Impact on Muscle Spasm Severity dose_response->outcome blood_sampling Baseline and Post-Treatment Blood Sampling electrolyte_protocol->blood_sampling analysis Analyze Serum Electrolytes (Na+, K+, Ca2+, Mg2+) blood_sampling->analysis supplementation Design and Implement Electrolyte Supplementation Study analysis->supplementation If Imbalance Detected supplementation->outcome end End: Correlate Findings with Glasdegib Dose and Electrolyte Levels outcome->end

Caption: Experimental workflow for the assessment and mitigation of Glasdegib-induced muscle spasms.

Experimental Workflow: Investigating Glasdegib-Induced Dysgeusia

Dysgeusia_Workflow start Start: Observe Altered Feeding Behavior monitoring Monitor Food/Water Intake and Body Weight start->monitoring taste_assay Conduct Two-Bottle Choice Taste Preference Assay monitoring->taste_assay baseline Establish Baseline Taste Preference taste_assay->baseline treatment Administer Glasdegib baseline->treatment post_treatment_assay Repeat Taste Preference Assay treatment->post_treatment_assay mitigation_study Initiate Mitigation Study (e.g., Zinc, Amifostine) post_treatment_assay->mitigation_study If Dysgeusia Confirmed end End: Quantify Degree of Dysgeusia and Efficacy of Mitigating Agents post_treatment_assay->end If No Mitigation Tested mitigation_outcome Evaluate Reversal of Taste Alteration mitigation_study->mitigation_outcome mitigation_outcome->end

Caption: Experimental workflow for the assessment and mitigation of Glasdegib-induced dysgeusia.

References

Navigating Dose-Limiting Toxicities of Glasdegib Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of Glasdegib Maleate as observed in Phase I clinical trials. This resource offers troubleshooting guides and frequently asked questions in a clear question-and-answer format to support ongoing and future research involving this Hedgehog pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in Phase I studies?

A1: Dose-limiting toxicities for Glasdegib have been identified in Phase I trials, varying by dose level and patient population. In studies involving patients with myeloid malignancies, the maximum tolerated dose (MTD) for single-agent Glasdegib was established at 400 mg once daily. Specific DLTs observed included Grade 3 hypoxia and pleural effusion in a patient with pre-existing pneumonia at the 80 mg dose level, and Grade 3 peripheral edema at the 600 mg dose level. In a combination study, a DLT of Grade 4 neuropathy was reported.

Q2: What are the most commonly observed non-dose-limiting adverse events with Glasdegib?

A2: The most frequently reported treatment-related adverse events (AEs) across various Phase I studies are generally mild to moderate (Grade 1-2). These commonly include dysgeusia (taste alteration), muscle spasms, alopecia (hair loss), decreased appetite, and fatigue.[1]

Q3: How were dose-limiting toxicities defined in the key Phase I trials?

A3: The definition of a DLT can vary between clinical trial protocols. For instance, in study NCT01546038, a DLT during the first cycle, considered possibly related to Glasdegib in combination with chemotherapy, was defined as:

  • Grade 3 or higher non-hematologic toxicity (with some exceptions).

  • Prolonged myelosuppression (lasting over 42 days).

  • Inability to deliver at least 80% of the planned study drug doses due to non-hematologic toxicities.

  • A delay of more than 28 days in starting the next treatment cycle due to persistent non-hematologic toxicities.[2]

Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.0.[1]

Troubleshooting Guide for Experimental Challenges

Q4: We are observing significant muscle spasms in our preclinical models at a certain dose. How does this align with clinical findings and what can be done?

A4: Muscle spasms are a known and frequently reported adverse event in clinical trials of Glasdegib.[1] While often mild, their occurrence in your models is consistent with the clinical safety profile. For management, consider supportive care measures. In clinical practice, dose interruption or reduction to 50 mg may be considered for persistent or severe symptoms.[3] For your experimental setting, you may need to evaluate if a dose adjustment is necessary to maintain the integrity of your study while managing this on-target effect.

Q5: Our in-vitro experiments suggest potential for cardiotoxicity. Is there clinical evidence to support this?

A5: Yes, there is clinical evidence of cardiac-related adverse events. QTc interval prolongation has been observed with Glasdegib treatment.[1] In nonclinical studies, Glasdegib also induced QT prolongation in a dose-dependent manner in dogs.[4] It is crucial to monitor cardiac parameters in your experiments. In clinical trials, baseline and periodic electrocardiograms (ECGs) are standard. For Grade 3 non-hematologic toxicities, dose interruption is recommended until the toxicity resolves to Grade 1 or baseline, after which Glasdegib can be resumed at the same or a reduced dose.[3]

Q6: We are planning a study with Glasdegib in a new combination. What should we consider for our starting dose and escalation plan?

A6: Most Phase I studies of Glasdegib have utilized a standard 3+3 dose-escalation design.[5] The starting dose in first-in-human studies was determined based on preclinical toxicology data.[4] For a new combination, it is critical to consider potential overlapping toxicities with the other agent(s). A conservative starting dose and a well-defined protocol for monitoring and reporting adverse events are essential. The 3+3 design allows for careful evaluation of toxicity at each dose level before escalating to a higher dose.

Quantitative Data Summary

The following tables summarize key quantitative data from Phase I studies of this compound.

Table 1: Dose-Limiting Toxicities in Phase I Monotherapy Trials

Study IdentifierPatient PopulationDose Levels Evaluated (once daily)Maximum Tolerated Dose (MTD)Observed Dose-Limiting Toxicities (DLTs)
NCT00953758Advanced hematologic malignancies5 mg - 600 mg400 mgGrade 3 peripheral edema (at 600 mg)
NCT01286467Advanced/metastatic solid tumors80 mg, 160 mg, 320 mg, 640 mgNot explicitly statedGrade 3 hypoxia and pleural effusion (at 80 mg in a patient with pneumonia)

Table 2: Common Treatment-Related Adverse Events (Any Grade) in Phase I Trials

Adverse EventFrequency
DysgeusiaCommonly Reported
Muscle SpasmsCommonly Reported
AlopeciaCommonly Reported
Decreased AppetiteCommonly Reported
FatigueCommonly Reported
NauseaReported
DiarrheaReported

Experimental Protocols

Methodology for Dose Escalation and DLT Assessment (Based on Standard 3+3 Design)

The most common approach for dose-escalation in Phase I oncology trials, including those for Glasdegib, is the "3+3 design".[5]

  • Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level, starting with the lowest planned dose.

  • DLT Observation Period: Patients are monitored for a predefined period, typically the first cycle of treatment (e.g., 28 days), for the occurrence of DLTs.

  • Decision Rules for Dose Escalation:

    • 0 of 3 patients experience a DLT: The next cohort of 3 patients is enrolled at the next higher dose level.

    • 1 of 3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose level.

      • If 0 of these 3 new patients experience a DLT (i.e., a total of 1 of 6 patients with a DLT), the next cohort of 3 patients is enrolled at the next higher dose level.

      • If 1 or more of these 3 new patients experience a DLT (i.e., a total of 2 or more of 6 patients with a DLT), the MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.

    • 2 or more of 3 patients experience a DLT: The MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.

  • Adverse Event Grading: All adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI (Active) GLI (Active) Target Gene\nTranscription Target Gene Transcription GLI (Active)->Target Gene\nTranscription Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Workflow

DLT_Assessment_Workflow start Start: Enroll 3 Patients at Dose Level X observe Observe for DLTs in First Cycle start->observe dlt_check DLTs in 0 of 3 Patients? observe->dlt_check dlt_check_1 DLTs in 1 of 3 Patients? dlt_check->dlt_check_1 No escalate Escalate to Dose Level X+1 dlt_check->escalate Yes dlt_check_2 DLTs in ≥2 of 3 Patients? dlt_check_1->dlt_check_2 No enroll_3_more Enroll 3 More Patients at Dose Level X dlt_check_1->enroll_3_more Yes mtd_exceeded MTD Exceeded dlt_check_2->mtd_exceeded Yes dlt_check_6 DLTs in ≤1 of 6 Patients? enroll_3_more->dlt_check_6 dlt_check_6->mtd_exceeded No dlt_check_6->escalate Yes define_mtd Define MTD as Dose Level X-1 mtd_exceeded->define_mtd

Caption: Standard 3+3 dose-escalation workflow for DLT assessment.

References

Technical Support Center: Improving the Therapeutic Index of Glasdegib in Combination Regimens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Glasdegib in combination therapies. The information is designed to address specific experimental challenges and provide practical guidance for preclinical and translational studies.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of Glasdegib?

Glasdegib is a potent and selective oral inhibitor of the Hedgehog signaling pathway.[1] It specifically targets the Smoothened (SMO) receptor, a key transmembrane protein involved in the activation of this pathway.[2] In cancer, particularly in hematologic malignancies like acute myeloid leukemia (AML), aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting SMO, Glasdegib effectively downregulates the expression of downstream target genes, such as the GLI family of transcription factors, leading to the suppression of tumor growth and chemo-sensitization of cancer cells.[3][4]

Q2: In which preclinical models has Glasdegib shown efficacy?

Glasdegib has demonstrated anti-tumor activity in various preclinical models. In AML patient-derived xenograft (PDX) models, Glasdegib, in combination with low-dose cytarabine (LDAC), has been shown to enhance the reduction of tumor burden compared to either agent alone.[5] Preclinical studies have also indicated that Glasdegib can sensitize leukemic stem cells to chemotherapy.[1]

Q3: What are the known off-target effects of Glasdegib in vitro?

While Glasdegib is a selective SMO inhibitor, high concentrations in in vitro settings may lead to off-target effects. It is crucial to determine the optimal concentration range that selectively inhibits the Hedgehog pathway without causing non-specific cytotoxicity. This can be achieved by performing dose-response studies and including appropriate controls, such as cell lines with known resistance to Hedgehog pathway inhibitors or using downstream pathway readouts (e.g., GLI1/2 expression) to confirm on-target activity.

Q4: What are the potential mechanisms of resistance to Glasdegib?

Resistance to Hedgehog pathway inhibitors, including Glasdegib, can arise through various mechanisms. These can include mutations in the SMO receptor that prevent drug binding, amplification of downstream components of the Hedgehog pathway (e.g., GLI2), or activation of alternative signaling pathways that bypass the need for SMO signaling.[6] Understanding the potential for resistance is critical for designing long-term in vivo studies and for developing strategies to overcome it, such as combination therapies that target parallel survival pathways.

Troubleshooting Guide

In Vitro Experiments

Problem: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.

  • Solution:

    • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells and drug solutions.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

    • Perform a thorough mixing of the plate after adding reagents.

Problem: Difficulty in interpreting apoptosis assay data.

  • Possible Cause: Suboptimal staining concentrations of Annexin V or propidium iodide (PI), or inappropriate gating during flow cytometry analysis.

  • Solution:

    • Titrate Annexin V and PI concentrations to determine the optimal staining for your specific cell line.

    • Include single-stained and unstained controls to set up proper compensation and gating.

    • Ensure that the cell density is within the recommended range for the flow cytometer to avoid coincident events.

Problem: Inconsistent inhibition of Hedgehog pathway activity.

  • Possible Cause: Degradation of Glasdegib in solution, or variability in the activation state of the Hedgehog pathway in the cell line.

  • Solution:

    • Prepare fresh stock solutions of Glasdegib regularly and store them under recommended conditions, protected from light.

    • Ensure consistent cell culture conditions, as factors like cell density and passage number can influence signaling pathway activity.

    • Consider using a positive control, such as a known Hedgehog pathway agonist (e.g., SAG), to ensure the pathway is active and responsive in your experimental system.

In Vivo Experiments

Problem: Significant weight loss in animal models treated with Glasdegib.

  • Possible Cause: On-target effects of Hedgehog pathway inhibition on normal tissue homeostasis, or general drug-related toxicity.

  • Solution:

    • Implement a supportive care regimen, including providing highly palatable and calorically dense food supplements.

    • Consider dose reduction or intermittent dosing schedules to manage toxicity while maintaining therapeutic efficacy.

    • Closely monitor animal health, including daily body weight measurements and clinical observations.

Problem: Managing muscle spasms observed in treated animals.

  • Possible Cause: A known class-effect of SMO inhibitors.

  • Solution:

    • While challenging to manage in preclinical models, careful observation can help document the severity and frequency of this side effect.

    • In clinical settings, management may include dose adjustments and symptomatic treatment. For preclinical studies, focus on humane endpoints and dose optimization.

Problem: QTc prolongation in telemetry-monitored animals.

  • Possible Cause: Glasdegib can inhibit the hERG potassium channel, leading to potential effects on cardiac repolarization.[7]

  • Solution:

    • Careful dose selection and monitoring are crucial.

    • Avoid co-administration of other drugs known to prolong the QTc interval.

    • In dedicated cardiac safety studies, establish a clear dose-response relationship for this effect.

Quantitative Data Summary

Table 1: Preclinical and Clinical Pharmacokinetic Parameters of Glasdegib

ParameterSpeciesDoseValueReference
Tmax (median) Human50 mg4 hours[3]
Cmax (mean) Human50 mg321 ng/mL[3]
AUC Human50 mg9587 ng.h/mL[3]
Oral Bioavailability Human-55%[3]
Protein Binding Human-91%[3]
Volume of Distribution Human50 mg225 L[3]
Metabolism Human-Primarily CYP3A4[8]

Table 2: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in AML

EndpointGlasdegib + LDACLDAC AloneP-valueReference
Median Overall Survival 8.8 months4.9 months0.0004[9]
Complete Remission (CR) Rate 17.0%2.3%-[9]

Experimental Protocols

Cell Viability Assessment (MTS Assay)
  • Cell Seeding: Seed AML cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of Glasdegib, alone or in combination with another therapeutic agent. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[10][11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Treat AML cells with Glasdegib at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.[13] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat AML cells with Glasdegib and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[14][15]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.[15]

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits degradation of GLI Glasdegib Glasdegib Glasdegib->SMO Inhibits SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) SUFU-GLI Complex->GLI Releases Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription Activates Cell Proliferation, Survival Cell Proliferation, Survival Target Gene Transcription->Cell Proliferation, Survival

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation AML Cell Lines AML Cell Lines Drug Treatment Glasdegib +/- Combination Agent AML Cell Lines->Drug Treatment Cell Viability Assay (MTS) Cell Viability Assay (MTS) Drug Treatment->Cell Viability Assay (MTS) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Assay (PI) Cell Cycle Assay (PI) Drug Treatment->Cell Cycle Assay (PI) IC50 Determination IC50 Determination Cell Viability Assay (MTS)->IC50 Determination Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Annexin V/PI)->Quantify Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Assay (PI)->Cell Cycle Distribution AML Xenograft/PDX Model AML Xenograft/PDX Model Treatment Regimen Glasdegib +/- Combination Agent AML Xenograft/PDX Model->Treatment Regimen Tumor Burden Assessment Tumor Burden Assessment Treatment Regimen->Tumor Burden Assessment Toxicity Monitoring Toxicity Monitoring Treatment Regimen->Toxicity Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Burden Assessment->Efficacy Evaluation Therapeutic Index Assessment Therapeutic Index Assessment Toxicity Monitoring->Therapeutic Index Assessment IC50 Determination->AML Xenograft/PDX Model

Caption: A typical experimental workflow for evaluating Glasdegib in combination regimens.

References

Validation & Comparative

A Comparative Analysis of Glasdegib and Venetoclax Combination Therapies for Elderly Patients with Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of acute myeloid leukemia (AML) treatment, particularly for elderly patients ineligible for intensive chemotherapy, two targeted therapies, Glasdegib and Venetoclax, have emerged as significant advancements. This guide provides a detailed comparison of Glasdegib in combination with low-dose cytarabine (LDAC) and Venetoclax in combination with hypomethylating agents (HMAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective clinical data, mechanisms of action, and experimental protocols.

Executive Summary

Acute myeloid leukemia is a challenging malignancy in the elderly, a population often unable to tolerate the toxicities of intensive induction chemotherapy. The approvals of Glasdegib (Daurismo®) and Venetoclax (Venclexta®) have introduced less intensive, targeted treatment options that have demonstrated improved outcomes. Glasdegib, a Hedgehog pathway inhibitor, is approved for use with LDAC, while Venetoclax, a BCL-2 inhibitor, is approved for use with HMAs (azacitidine or decitabine) or LDAC. This guide will delve into the pivotal clinical trials that led to their approvals, compare their efficacy and safety profiles, and detail their distinct mechanisms of action.

Mechanisms of Action

Glasdegib: This agent targets the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in cancer stem cells, including leukemic stem cells (LSCs).[1] Glasdegib inhibits the Smoothened (SMO) protein, a key component of the Hedgehog pathway.[2][3] By blocking this pathway, Glasdegib is thought to impair the development and survival of LSCs, which are often resistant to conventional chemotherapy.[4]

Venetoclax: This drug is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[5] In many hematological malignancies, including AML, cancer cells overexpress BCL-2 to evade programmed cell death (apoptosis).[5] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that can then initiate the cascade of events leading to cancer cell death.[6][7]

Signaling Pathway Diagrams

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH Binds Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO protein.

Bcl2_Pathway cluster_mitochondria Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c release BAX_BAK->Cytochrome_c Promotes Pro_apoptotic Pro-apoptotic proteins (e.g., BIM) Pro_apoptotic->BCL2 Inhibited by Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Venetoclax inhibits the anti-apoptotic protein BCL-2, leading to apoptosis.

Clinical Trial Workflow

AML_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Glasdegib + LDAC) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Venetoclax + HMA) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (e.g., 28-day cycles) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Response_Assessment Response Assessment (Bone Marrow Biopsy, Blood Counts) Treatment_Cycles->Response_Assessment Response_Assessment->Treatment_Cycles Continue if stable or responding Follow_Up Follow-Up (Survival, Adverse Events) Response_Assessment->Follow_Up Off-treatment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Caption: Generalized workflow for a randomized AML clinical trial.

Efficacy Comparison

Efficacy EndpointGlasdegib + LDAC (BRIGHT AML 1003)Venetoclax + Azacitidine (VIALE-A)
Median Overall Survival (OS) 8.3 months[2]14.7 months[8]
Complete Remission (CR) Rate 18%[6]37%[6]
CR + CR with incomplete hematologic recovery (CR/CRi) Not consistently reported66.4%[8]
1-Year Survival Probability 39.4%[6]Not explicitly stated, but median OS suggests a higher rate
2-Year Survival Probability 19.0%[6]Not explicitly stated

Safety Comparison

Common Adverse Events (Grade ≥3)Glasdegib + LDAC (BRIGHT AML 1003)Venetoclax + Azacitidine (VIALE-A)
Febrile Neutropenia 31%[7]42%[8]
Neutropenia Not specified as Grade ≥334% (in patients 75-79 years)[4]
Thrombocytopenia 30%[9]36% (in patients 75-79 years)[4]
Anemia 43% (all grades)[9]30% (in patients 75-79 years)[4]
Pneumonia 23% (serious AE)[9]22% (serious AE)
Hemorrhage 12% (serious AE)[9]6% (serious AE)
Sepsis 7% (serious AE)[9]19% (serious AE)

Detailed Experimental Protocols

BRIGHT AML 1003 (Glasdegib)

The approval of Glasdegib was based on the results of the Phase 2 BRIGHT AML 1003 trial (NCT01546038).[6]

  • Study Design: A randomized, open-label, multicenter study comparing Glasdegib plus LDAC to LDAC alone.[10][11] Patients were randomized in a 2:1 ratio.[9]

  • Inclusion Criteria: Patients aged ≥55 years with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS) who were considered unsuitable for intensive induction chemotherapy.[9] Patients with high-risk MDS were required to have 10-19% bone marrow blasts.[9] An ECOG performance status of 0, 1, or 2 was required.

  • Exclusion Criteria: Patients with AML M3 (Acute Promyelocytic Leukemia), a t(9;22) cytogenetic translocation, or known active uncontrolled central nervous system leukemia.[12] Also excluded were patients with congenital long QT syndrome or a QTc interval >470 milliseconds.[9]

  • Treatment Regimen:

    • Glasdegib Arm: Glasdegib 100 mg orally once daily continuously in 28-day cycles.[7]

    • LDAC: Cytarabine 20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle.[7]

  • Primary Endpoint: Overall Survival (OS).[10]

  • Secondary Endpoints: Complete Remission (CR) rate, event-free survival, and safety.

VIALE-A (Venetoclax)

The approval of Venetoclax in combination with azacitidine was based on the Phase 3 VIALE-A trial (NCT02993523).

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study comparing Venetoclax plus azacitidine to placebo plus azacitidine. Patients were randomized in a 2:1 ratio.

  • Inclusion Criteria: Patients with previously untreated AML who were ineligible for intensive induction chemotherapy due to being ≥75 years of age or having comorbidities. Comorbidities included an ECOG performance status of 2-3, severe cardiac or pulmonary conditions, or moderate hepatic impairment.[8]

  • Exclusion Criteria: Specific exclusion criteria are not detailed in the provided search results but would typically include factors that would make the patient unsuitable for the study drugs or procedures.

  • Treatment Regimen:

    • Venetoclax Arm: Venetoclax 400 mg orally once daily on days 1-28 of each cycle, with a dose ramp-up schedule.

    • Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of each 28-day cycle.

  • Primary Endpoints: Overall Survival (OS) and composite complete remission rate (CR + CRi).[13]

  • Secondary Endpoints: Event-free survival, CR + CR with partial hematologic recovery (CRh), transfusion independence, and patient-reported outcomes.[13]

Conclusion

Both Glasdegib and Venetoclax combination therapies represent significant progress in the treatment of elderly AML patients who are not candidates for intensive chemotherapy. The VIALE-A trial demonstrated a more pronounced improvement in median overall survival and complete remission rates with the Venetoclax and azacitidine combination compared to the outcomes observed with Glasdegib and low-dose cytarabine in the BRIGHT AML 1003 trial. However, direct head-to-head comparisons are lacking. Treatment decisions should consider the individual patient's characteristics, including comorbidities, cytogenetic and molecular risk factors, and the specific safety profiles of each regimen. The distinct mechanisms of action of these drugs also open avenues for further research into novel combination strategies and the management of resistance.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

A Comparative Guide to the Efficacy of Glasdegib and Other SMO Inhibitors in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Glasdegib and other Smoothened (SMO) inhibitors for the treatment of leukemia, with a focus on acute myeloid leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental protocols.

Introduction: The Hedgehog Pathway in Leukemia

Acute myeloid leukemia (AML) is an aggressive blood cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow.[1] The Hedgehog (Hh) signaling pathway, a crucial regulator of cellular growth and differentiation, has been implicated in the development and progression of AML, particularly in the maintenance and expansion of leukemic stem cells (LSCs).[2][3]

SMO inhibitors are a class of targeted therapies that disrupt this pathway. By blocking the Smoothened (SMO) transmembrane protein, these drugs inhibit the signaling cascade that promotes LSC survival and proliferation.[1][4] This mechanism is thought to sensitize leukemic cells to chemotherapy, providing a rationale for combination therapies.[2][3] Glasdegib is currently the only SMO inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[2]

Mechanism of Action of SMO Inhibitors

The Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) binds to the Patched-1 (PTCH1) receptor. This binding event relieves the inhibition that PTCH1 exerts on Smoothened (SMO). The now-active SMO protein initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors. Inside the nucleus, GLI proteins promote the transcription of target genes responsible for cell proliferation, survival, and differentiation. SMO inhibitors, such as Glasdegib, Vismodegib, and Sonidegib, function by directly binding to and inhibiting the SMO protein, thereby blocking the entire downstream signaling pathway.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI GLI_Active Active GLI SUFU_GLI->GLI_Active Activation Target_Genes Target Gene Transcription GLI_Active->Target_Genes Promotes SMO_Inhibitor SMO Inhibitors (Glasdegib, etc.) SMO_Inhibitor->SMO Blocks

Caption: Hedgehog Signaling Pathway and SMO Inhibitor Action.

Comparative Clinical Efficacy

Glasdegib, in combination with low-dose cytarabine (LDAC), is the only SMO inhibitor that has demonstrated a significant survival benefit in a randomized clinical trial for AML, leading to its regulatory approval.[5] Other SMO inhibitors, such as Vismodegib and Sonidegib, have been investigated in leukemia but have shown minimal clinical efficacy to date.[2][6]

Treatment Regimen Trial Name (Phase) Patient Population Median Overall Survival (OS) Complete Remission (CR) Rate Reference
Glasdegib + LDAC BRIGHT AML 1003 (II)Newly diagnosed AML/MDS, unfit for intensive chemo8.3 - 8.8 months17.0%[2][7]
LDAC Alone BRIGHT AML 1003 (II)Newly diagnosed AML/MDS, unfit for intensive chemo4.3 - 4.9 months2.3%[2][7]
Glasdegib + Intensive Chemo BRIGHT AML 1019 (III)Newly diagnosed AMLNo significant improvement vs. placebo49.3% vs 47.3% (placebo)[8]
Glasdegib + Azacitidine BRIGHT AML 1019 (III)Newly diagnosed AMLNo significant improvement vs. placebo19.6% vs 13.0% (placebo)[8]
Vismodegib Phase IbRelapsed/Refractory AML3.4 months6.1% (Overall Response)[2]
Sonidegib -AMLLimited clinical data available in leukemia-[2][9]

MDS: Myelodysplastic Syndrome

The pivotal BRIGHT AML 1003 study showed that adding Glasdegib to low-dose cytarabine nearly doubled median overall survival for patients with AML or high-risk MDS who were ineligible for intensive chemotherapy.[7] However, the subsequent Phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint, as the addition of Glasdegib to either intensive or non-intensive chemotherapy regimens failed to significantly improve overall survival in a broader AML patient population.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are the protocols for the key studies cited.

  • Study Design: A Phase 2, randomized, open-label, multicenter study.[5][10]

  • Patient Population: Patients with newly diagnosed AML or high-risk myelodysplastic syndrome who were considered ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.[10]

  • Treatment Arms:

    • Glasdegib + LDAC: Glasdegib 100 mg administered orally once daily, plus low-dose cytarabine 20 mg administered subcutaneously twice daily on Days 1-10 of a 28-day cycle.[5][10]

    • LDAC Alone: Low-dose cytarabine administered as above.[10]

  • Primary Endpoint: Overall Survival (OS).[7]

BRIGHT_AML_1003_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_arms Treatment Arms (28-Day Cycles) cluster_outcome Primary Outcome Assessment P1 Patient Population: Newly Diagnosed AML/MDS Ineligible for Intensive Chemo Rand Randomize P1->Rand ArmA Arm A: Glasdegib (100mg daily) + LDAC (20mg BID, Days 1-10) Rand->ArmA Experimental ArmB Arm B: LDAC Alone Rand->ArmB Control Outcome Measure: Overall Survival (OS) ArmA->Outcome ArmB->Outcome

Caption: Workflow for the BRIGHT AML 1003 Clinical Trial.
  • Study Design: Two parallel, global, double-blind, placebo-controlled, Phase 3 studies (one for intensive therapy, one for non-intensive).[8]

  • Patient Population: Adults with previously untreated AML.[8]

  • Treatment Arms (Non-Intensive Study):

    • Glasdegib + Azacitidine: Glasdegib 100 mg orally once daily plus azacitidine.

    • Placebo + Azacitidine: Placebo plus azacitidine.[8]

  • Treatment Arms (Intensive Study):

    • Glasdegib + Chemo: Glasdegib 100 mg orally once daily plus cytarabine and daunorubicin.

    • Placebo + Chemo: Placebo plus cytarabine and daunorubicin.[8]

  • Primary Endpoint: Overall Survival (OS).[8]

  • Study Design: A single-arm, Phase Ib trial.[2]

  • Patient Population: Patients with relapsed or refractory AML.[2]

  • Primary Endpoint: To assess safety and determine the maximum tolerated dose. Efficacy was a secondary endpoint.[6]

Comparative Safety and Tolerability

The adverse event profiles for SMO inhibitors are generally consistent across the class, reflecting their on-target inhibition of the Hedgehog pathway in normal tissues. The most frequently reported side effects include muscle spasms, alopecia (hair loss), and dysgeusia (taste alteration).[3]

Adverse Event Glasdegib Sonidegib Vismodegib
Hematologic Anemia, Febrile Neutropenia, Thrombocytopenia, Hemorrhage[4]Anemia, Leukopenia[11]-
Musculoskeletal Muscle Spasms, Musculoskeletal Pain[4]Muscle Spasms, Myalgia, Musculoskeletal Pain[12][13]Muscle Spasms, Joint Pain[14]
Constitutional Fatigue, Edema, Decreased Appetite, Weight Loss[4][15]Fatigue, Decreased Weight, Decreased Appetite[12][13]Fatigue, Weight Loss, Decreased Appetite[14]
Gastrointestinal Nausea, Dysgeusia, Mucositis, Diarrhea, Constipation[4]Nausea, Dysgeusia, Diarrhea, Vomiting, Abdominal Pain[12][13]Nausea, Dysgeusia, Diarrhea, Constipation, Vomiting[14]
Dermatologic Rash, Alopecia[4][15]Alopecia, Pruritus[12][13]Alopecia[14]
Cardiac QT Interval Prolongation[4]--
Hepatic Elevated Serum Aminotransferases[16]-Potential for Hepatotoxicity[17]

Note: The safety profiles for Sonidegib and Vismodegib are primarily derived from their use in Basal Cell Carcinoma, as extensive data in leukemia is lacking.

Conclusion

Among SMO inhibitors, Glasdegib is unique in having secured regulatory approval for the treatment of AML, specifically for older adults or those with comorbidities who are not candidates for intensive chemotherapy.[1] This approval was based on a significant overall survival benefit demonstrated in the BRIGHT AML 1003 trial when combined with low-dose cytarabine.[2] However, the failure to show a similar benefit in the broader AML population in the BRIGHT AML 1019 study suggests its efficacy may be context-dependent, highlighting the need to identify patient subgroups most likely to respond.[8]

Other SMO inhibitors, like Vismodegib and Sonidegib, have not yet demonstrated compelling efficacy in leukemia clinical trials.[2][6] While the class-related toxicities are manageable, they can impact quality of life.[15] Future research should focus on identifying predictive biomarkers to optimize patient selection for Glasdegib therapy and to explore its potential in other combination regimens.[18]

References

Glasdegib Plus Low-Dose Cytarabine Demonstrates Superior Survival in AML Patients Ineligible for Intensive Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the BRIGHT AML 1003 trial reveals that the combination of glasdegib and low-dose cytarabine (LDAC) significantly improves overall survival and complete remission rates compared to LDAC alone in patients with newly diagnosed acute myeloid leukemia (AML) who are not candidates for intensive chemotherapy.

The Phase II BRIGHT AML 1003 study was a randomized, open-label, multicenter trial designed to evaluate the efficacy and safety of glasdegib, a Hedgehog pathway inhibitor, in combination with LDAC.[1][2] The findings position this combination as a significant therapeutic advance for a patient population with limited treatment options.

Enhanced Efficacy with Combination Therapy

The addition of glasdegib to LDAC resulted in a clinically meaningful improvement in the primary endpoint of overall survival (OS). Patients receiving the combination therapy experienced a median OS of 8.3 months, nearly double that of the 4.3 months observed in the LDAC monotherapy arm.[3] This survival benefit was statistically significant, with a hazard ratio of 0.495, indicating a 50.5% reduction in the risk of death.[3]

Furthermore, the combination therapy led to a substantially higher rate of complete remission (CR). A notable 19.2% of patients in the glasdegib plus LDAC arm achieved CR, compared to just 2.6% in the LDAC alone arm.[1] The median duration of these remissions was also considerably longer with the combination treatment (302 days vs. 91 days).[1]

Table 1: Efficacy Outcomes

EndpointGlasdegib + LDACLDAC AloneHazard Ratio (95% CI)p-value
Median Overall Survival 8.3 months4.3 months0.495 (0.325 - 0.752)0.0004
Complete Remission (CR) Rate 19.2%2.6%--
Median Duration of CR 302 days91 days--

Safety and Tolerability Profile

The safety profile of glasdegib in combination with LDAC was found to be manageable. The most frequently reported treatment-emergent adverse events (AEs) of any grade in the combination arm were anemia, diarrhea, and nausea. Serious AEs (Grade ≥3) were reported in a similar proportion of patients in both treatment arms.[1]

Table 2: Common Treatment-Emergent Adverse Events (AEs)

Adverse EventGlasdegib + LDAC (All Grades)LDAC Alone (All Grades)Glasdegib + LDAC (Grade ≥3)LDAC Alone (Grade ≥3)
Anemia43%42%41%37%
Thrombocytopenia30%27%Not ReportedNot Reported
Febrile Neutropenia31%22%31%22%
Pneumonia21.3%19.4%21.3%19.4%
DiarrheaNot ReportedNot ReportedNot ReportedNot Reported
NauseaNot ReportedNot ReportedNot ReportedNot Reported
Dysgeusia (Taste alteration)25.0%Not ReportedNot ReportedNot Reported
Muscle Spasms22.6%Not ReportedNot ReportedNot Reported
Alopecia (Hair loss)10.7%Not ReportedNot ReportedNot Reported

Note: Some data for specific grades were not available in the reviewed sources.

Experimental Design and Methodology

The BRIGHT AML 1003 trial enrolled adult patients (≥ 55 years) with previously untreated de novo or secondary AML who were deemed ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.[2][4] Patients were randomized in a 2:1 ratio to receive either glasdegib plus LDAC or LDAC alone.[2]

The treatment regimen for the combination arm consisted of 100 mg of glasdegib administered orally once daily, and 20 mg of LDAC administered subcutaneously twice daily on days 1-10 of a 28-day cycle.[5] The control arm received the same LDAC regimen.[5] The primary endpoint was overall survival, with secondary endpoints including complete remission rate, tolerability, and toxicity.[1] Response to treatment was evaluated based on the International Working Group (IWG) criteria for AML.[4]

G cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Newly Diagnosed AML Patients (≥ 55 years, Ineligible for Intensive Chemotherapy) Randomization Randomization Screening->Randomization ArmA Glasdegib (100mg daily) + LDAC (20mg BID, Days 1-10) Randomization->ArmA ArmB LDAC Alone (20mg BID, Days 1-10) Randomization->ArmB FollowUp Treatment until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp Analysis Endpoint Analysis: - Overall Survival (Primary) - Complete Remission (Secondary) FollowUp->Analysis

Caption: Experimental workflow of the BRIGHT AML 1003 trial.

Mechanism of Action: Targeting the Hedgehog Pathway

Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[4] Aberrant activation of this pathway is implicated in the survival and proliferation of leukemic stem cells. By inhibiting SMO, glasdegib disrupts this signaling cascade, thereby reducing the viability of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU, releases GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociates to TargetGenes Target Gene Transcription GLI_active->TargetGenes Promotes CellSurvival Leukemic Stem Cell Survival & Proliferation TargetGenes->CellSurvival Leads to Glasdegib Glasdegib Glasdegib->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

References

BRIGHT AML 1019 Phase 3 Trial: A Comparative Analysis of Glasdegib with Chemotherapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of glasdegib in combination with standard chemotherapy versus chemotherapy alone in patients with newly diagnosed acute myeloid leukemia (AML), based on the findings of the BRIGHT AML 1019 phase 3 clinical trial. The trial evaluated two distinct patient populations: those eligible for intensive chemotherapy and those for whom non-intensive therapy was more appropriate.

Overview of the BRIGHT AML 1019 Trial

The BRIGHT AML 1019 study (NCT03416179) was a randomized, double-blind, placebo-controlled, phase 3 trial designed to assess the efficacy and safety of glasdegib, a Hedgehog signaling pathway inhibitor, in adult patients with previously untreated AML.[1] The trial consisted of two independent studies:

  • Intensive Chemotherapy Cohort: Patients were randomized to receive either glasdegib or placebo in combination with a standard "7+3" induction regimen of cytarabine and daunorubicin.[2][3]

  • Non-Intensive Chemotherapy Cohort: Patients not eligible for intensive chemotherapy were randomized to receive either glasdegib or placebo in combination with azacitidine.[2][3]

The primary endpoint for both cohorts was overall survival (OS).[2][3]

Efficacy Outcomes: A Head-to-Head Comparison

The addition of glasdegib to either intensive or non-intensive chemotherapy did not result in a statistically significant improvement in the primary endpoint of overall survival.[4][5]

Intensive Chemotherapy Cohort: Efficacy Data

In the intensive chemotherapy arm, the combination of glasdegib with cytarabine and daunorubicin did not demonstrate a significant survival benefit over placebo plus chemotherapy.[4] Key efficacy endpoints are summarized below.

Efficacy EndpointGlasdegib + Chemo (n=201)Placebo + Chemo (n=203)Hazard Ratio (95% CI)p-value
Overall Survival (OS) Not ReportedNot Reported1.05 (0.782–1.408)0.749
Complete Response (CR) 49.3%47.3%--
CR with Incomplete Hematologic Recovery (CRi) 1.5%5.4%--
CR with Negative Minimal Residual Disease (CRMRD-neg) 5.0%5.4%--
Partial Response (PR) 5.0%4.4%--

Data sourced from a secondary analysis of the BRIGHT AML 1019 trial results.[2] Note: Specific median OS and Event-Free Survival (EFS) data were not available in the reviewed search results.

Non-Intensive Chemotherapy Cohort: Efficacy Data

Similarly, in the non-intensive chemotherapy arm, glasdegib in combination with azacitidine did not lead to a significant improvement in overall survival compared to placebo with azacitidine.[4]

Efficacy EndpointGlasdegib + Azacitidine (n=163)Placebo + Azacitidine (n=162)Hazard Ratio (95% CI)p-value
Overall Survival (OS) Not ReportedNot Reported0.99 (0.768–1.289)0.969
Complete Response (CR) 19.6%13.0%--
CR with Incomplete Hematologic Recovery (CRi) 2.5%0.6%--
CR with Partial Hematologic Recovery (CRh) 3.1%3.1%--
CR with Negative Minimal Residual Disease (CRMRD-neg) 1.8%0.6%--

Data sourced from a secondary analysis of the BRIGHT AML 1019 trial results.[2] Note: Specific median OS and Event-Free Survival (EFS) data were not available in the reviewed search results.

Safety and Tolerability Profile

The addition of glasdegib to chemotherapy was generally well-tolerated, with a safety profile consistent with previous studies. The overall incidence of treatment-emergent adverse events (TEAEs) was similar between the glasdegib and placebo arms in both cohorts.[4][5]

Intensive Chemotherapy Cohort: Common Adverse Events
Adverse EventGlasdegib + ChemoPlacebo + Chemo
Any TEAE 99.0%98.5%
Nausea Most CommonMost Common
Febrile Neutropenia Most CommonMost Common
Anemia Most CommonMost Common

A comprehensive list of all adverse events and their frequencies was not available in the reviewed search results.[4][5]

Non-Intensive Chemotherapy Cohort: Common Adverse Events
Adverse EventGlasdegib + AzacitidinePlacebo + Azacitidine
Any TEAE 99.4%98.8%
Anemia Most CommonMost Common
Constipation Most CommonMost Common
Nausea Most CommonMost Common

A comprehensive list of all adverse events and their frequencies was not available in the reviewed search results.[4][5]

Experimental Protocols

Trial Design

The BRIGHT AML 1019 trial was a phase 3, randomized, double-blind, placebo-controlled study conducted globally.[1] Patients with untreated AML were assigned to either the intensive or non-intensive cohort based on investigator assessment of their fitness for chemotherapy and treatment goals.[1] Within each cohort, patients were randomized in a 1:1 ratio to receive either glasdegib 100 mg orally once daily or a matching placebo, in combination with the respective chemotherapy regimen.[2]

Dosing Regimens
  • Intensive Cohort:

    • Induction: Cytarabine 100 or 200 mg/m² continuous intravenous infusion for 7 days, and daunorubicin 60 mg/m² intravenous infusion for 3 days ("7+3").

    • Consolidation: High-dose cytarabine.

    • Glasdegib/Placebo: 100 mg orally once daily.

  • Non-Intensive Cohort:

    • Azacitidine: 75 mg/m² subcutaneously or intravenously for 7 days of a 28-day cycle.

    • Glasdegib/Placebo: 100 mg orally once daily.

Response and Safety Assessments

Response to treatment was assessed by the investigators according to the 2017 European LeukemiaNet (ELN) recommendations. Safety was monitored through the collection of adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

Mechanism of Action: Targeting the Hedgehog Pathway

Glasdegib is an orally bioavailable small molecule that inhibits Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the survival and proliferation of leukemia stem cells. By blocking SMO, glasdegib aims to disrupt the signaling cascade that contributes to the maintenance of these cancer-initiating cells.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Gene\nTranscription Target Gene Transcription GLI (Active)->Target Gene\nTranscription Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.

BRIGHT AML 1019 Trial Workflow

The following diagram illustrates the overall workflow of the BRIGHT AML 1019 clinical trial, from patient screening to treatment allocation and follow-up.

Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (Untreated AML) Eligibility Eligibility Assessment Screening->Eligibility Consent Informed Consent Eligibility->Consent Intensive Intensive Chemo Cohort Consent->Intensive Eligible for Intensive Chemo NonIntensive Non-Intensive Chemo Cohort Consent->NonIntensive Eligible for Non-Intensive Chemo Randomization1 1:1 Randomization Intensive->Randomization1 Randomization2 1:1 Randomization NonIntensive->Randomization2 GlasdegibIntensive Glasdegib + 7+3 Randomization1->GlasdegibIntensive PlaceboIntensive Placebo + 7+3 Randomization1->PlaceboIntensive GlasdegibNonIntensive Glasdegib + Azacitidine Randomization2->GlasdegibNonIntensive PlaceboNonIntensive Placebo + Azacitidine Randomization2->PlaceboNonIntensive FollowUp Efficacy & Safety Follow-up GlasdegibIntensive->FollowUp PlaceboIntensive->FollowUp GlasdegibNonIntensive->FollowUp PlaceboNonIntensive->FollowUp Analysis Primary Endpoint: Overall Survival FollowUp->Analysis

Caption: Workflow of the BRIGHT AML 1019 phase 3 clinical trial.

Conclusion

The BRIGHT AML 1019 phase 3 trial did not meet its primary endpoint, as the addition of glasdegib to either intensive or non-intensive standard chemotherapy regimens did not significantly improve overall survival in patients with newly diagnosed AML.[4][5] The safety profile of glasdegib in combination with chemotherapy was found to be acceptable.[2] These findings stand in contrast to the previously observed survival benefit of glasdegib in combination with low-dose cytarabine in a phase 2 study. Further research may be warranted to identify specific patient subgroups who might benefit from Hedgehog pathway inhibition in AML.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Glasdegib Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Glasdegib Maleate, a potent hedgehog signaling pathway inhibitor used in research and development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a hazardous, cytotoxic, and teratogenic compound, requiring specialized handling and disposal protocols.

Personnel Safety and Protective Equipment

All personnel handling this compound in any form (powder, solutions, or contained in waste) must be trained on the specific hazards of the compound and these disposal procedures.[1] Appropriate Personal Protective Equipment (PPE) is mandatory at all times and includes:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every hour or immediately if they are compromised.[2]

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the drug outside of a containment device to prevent aerosol inhalation.

Handling and Segregation of Waste

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All waste streams contaminated with this compound must be treated as hazardous cytotoxic waste.

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, vials, flasks, pipettes, and any other disposable labware. These items must be placed directly into a designated, puncture-proof, and clearly labeled hazardous waste container. The container must have a lid and be kept closed when not in use.

  • Liquid Waste: Includes unused experimental solutions, cell culture media containing the drug, and the first rinse of any non-disposable glassware. Liquid waste must be collected in a dedicated, leak-proof, and shatter-proof container that is clearly labeled as "Hazardous Waste: this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

Decontamination and Spill Management

A written spill procedure must be in place and a spill kit readily available in any area where this compound is handled.

Decontamination of Surfaces and Equipment:

For routine cleaning of laboratory benches and non-disposable equipment, a two-step process is recommended based on general procedures for cytotoxic agents:

  • Deactivation: Carefully wipe down the surface with a solution of sodium hypochlorite.

  • Cleaning: Follow the deactivation step with a cleaning agent (e.g., 70% ethanol or a laboratory-grade detergent) to remove the sodium hypochlorite residue.

Spill Response:

  • Alert: Immediately alert others in the area.

  • Evacuate: Evacuate the immediate area of the spill.

  • Protect: Don appropriate PPE from the spill kit, including double gloves, a disposable gown, and eye protection.

  • Contain: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating aerosols.

  • Clean: Working from the outside of the spill inwards, clean the area using the decontamination solution.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.

  • Report: Report the spill to the laboratory supervisor and the institution's EHS office.

Step-by-Step Disposal Protocol
  • Segregate Waste: At the point of generation, place all this compound-contaminated materials into their designated hazardous waste containers (solid, liquid, or sharps).

  • Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Cytotoxic Waste," the name "this compound," and the appropriate hazard symbols.

  • Seal Containers: When a container is three-quarters full, securely seal it.[2] Do not overfill containers.

  • Store Securely: Store sealed waste containers in a designated, secure area with limited access, away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Disposal must be conducted through a licensed hazardous waste management company.

  • Final Disposal Method: The required method for final disposal of cytotoxic pharmaceutical waste is high-temperature incineration at a permitted facility.

Quantitative Data for Decontamination

While specific chemical degradation studies for this compound are not publicly available, sodium hypochlorite is a commonly recommended and effective decontaminating agent for many cytotoxic drugs.[3] The following table provides a general guideline for its use.

ParameterGuidelineSource
Decontaminating Agent Sodium Hypochlorite (household bleach)[3]
Working Concentration 5.25% solution (undiluted household bleach)[3]
Application Method Gently wipe the contaminated surface.General Lab Practice
Contact Time At least 3 hours for complete degradation of some agents.[3]
Neutralization (Optional) Follow with a wipe of sodium thiosulfate to neutralize bleach.General Lab Practice
Final Rinse Wipe down with 70% ethanol or sterile water.General Lab Practice

Note: The efficacy and required contact time can vary between different cytotoxic compounds. This information is provided as a general guideline. Always consult with your institution's EHS department for specific approved procedures.

Visual Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste from the laboratory.

Glasdegib_Disposal_Workflow cluster_waste_streams Waste Segregation cluster_spill Spill Event start Start: Handling this compound ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe waste_gen Waste Generation Point (Experimentation, Compounding) ppe->waste_gen solid_waste Solid Waste (Gloves, Vials, Labware) waste_gen->solid_waste Solid liquid_waste Liquid Waste (Media, Solutions, Rinsate) waste_gen->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_gen->sharps_waste Sharps spill Spill Occurs waste_gen->spill solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container seal_container Securely Seal Container (When 3/4 Full) solid_container->seal_container liquid_container->seal_container sharps_container->seal_container storage Store in Designated Secure Accumulation Area seal_container->storage pickup Arrange Pickup by Institutional EHS storage->pickup disposal Final Disposal via Licensed Vendor (Incineration) pickup->disposal spill_kit Use Spill Kit & PPE spill->spill_kit decontaminate Decontaminate Area (e.g., with Bleach Solution) spill_kit->decontaminate spill_waste Dispose of Cleanup Materials as Cytotoxic Waste decontaminate->spill_waste spill_waste->solid_container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Glasdegib Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Glasdegib Maleate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required PPE Specifications
Receiving and Unpacking Chemotherapy glovesTested to ASTM D6978 standard.[1] Consider double gloving.
Elastomeric half-mask with multi-gas cartridge and P100 filterRecommended if packaging is not enclosed in plastic.[1]
Handling Intact Tablets Chemotherapy glovesTested to ASTM D6978 standard.[2]
Compounding (Crushing/Breaking Tablets) Chemotherapy gloves (double)Tested to ASTM D6978 standard.[2][3]
Impermeable, disposable gownLong-sleeved with closed cuffs.[1]
Safety goggles with side-shields or face shieldTo protect against splashes.[3][4]
Suitable respiratorRequired if not working in a containment primary engineering control (C-PEC).[1][4]
Administering the Compound (in a research setting) Chemotherapy gloves (double)Tested to ASTM D6978 standard.[2][3]
Impermeable, disposable gownLong-sleeved with closed cuffs.[1]
Face shield and/or safety gogglesTo be worn when there is a risk of splashing.[3]
Spill Cleanup Chemotherapy gloves (double)Tested to ASTM D6978 standard.
Impermeable, disposable gownLong-sleeved with closed cuffs.
Safety goggles with side-shields and face shieldFull facial protection is preferred.[3]
Appropriate respiratory protectionDependent on the size and nature of the spill.
Waste Disposal Chemotherapy gloves (double)Tested to ASTM D6978 standard.
Impermeable, disposable gownLong-sleeved with closed cuffs.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the key procedural steps.

Operational Workflow for this compound Handling cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_spill Spill Response cluster_disposal Disposal A Receive Shipment B Inspect Packaging for Damage A->B C Store in Designated, Locked Location B->C D Don Appropriate PPE C->D E Prepare Compound in a Ventilated Enclosure D->E F Wash Hands Thoroughly After Handling E->F G Evacuate and Secure Area E->G J Segregate Waste F->J H Use Spill Kit and Appropriate PPE G->H I Decontaminate Surfaces H->I I->J K Dispose of in Accordance with Regulations J->K

Caption: Operational Workflow for this compound Handling.

Step-by-Step Handling Protocol:

  • Receiving: Upon receipt, inspect the external packaging for any signs of damage. Wear chemotherapy gloves when unpacking.[1] If the packaging is compromised, implement spill procedures immediately.

  • Storage: Store this compound in a designated, well-ventilated, and locked area to restrict access.[5] The recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6]

  • Preparation and Handling:

    • Always handle this compound within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[4] Do not split or crush tablets unless required for the experimental protocol, and do so within a containment device.[7]

    • Don all required PPE as outlined in the table above before handling the compound.

    • After handling, thoroughly wash hands and forearms with soap and water.[4]

  • Spill Response:

    • In the event of a spill, evacuate non-essential personnel from the area.[4]

    • Wear appropriate PPE, including double chemotherapy gloves, a gown, eye protection, and a respirator.

    • Contain the spill using a spill kit with absorbent materials.

    • Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Disposal Pathway for this compound Waste cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Unused/Expired Compound D Place in Labeled, Leak-Proof Hazardous Waste Containers A->D B Contaminated PPE (Gloves, Gown, etc.) B->D C Contaminated Labware (Vials, Pipettes, etc.) C->D E Store in a Secure, Designated Hazardous Waste Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F

Caption: Disposal Pathway for this compound Waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Containment: Place all contaminated materials into clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Disposal Route: Do not dispose of this compound or contaminated waste via wastewater or general household waste.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company, following all local, state, and federal regulations.

It is important to note that this compound may cause embryo-fetal death or severe birth defects.[7][8][9] Therefore, women who are pregnant or may become pregnant should not handle this compound. Men handling this compound should use condoms during sexual encounters with a pregnant partner or a female partner of reproductive potential during and for at least 30 days after the last dose, due to the potential risk of exposure through semen.[8][9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.